BRL-37344
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
116049-78-6 |
|---|---|
Molekularformel |
C19H22ClNO4 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 |
InChI-Schlüssel |
ZGGNJJJYUVRADP-ACJLOTCBSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
116049-78-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid 2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid BRL 37344 BRL 37344, (R*,R*)-(+-)-isomer BRL 37344A BRL-37344 BRL-37344 sodium SB 206606 SB-206606 sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
BRL-37344: A Technical Guide to its β3-Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor superfamily.[1] While it has been extensively used as a research tool to elucidate the physiological roles of the β3-AR, it has not been developed for clinical use.[1] This technical guide provides an in-depth analysis of the selectivity of this compound for the β3-AR over β1- and β2-AR subtypes, detailing the quantitative data, experimental methodologies used for its characterization, and the downstream signaling pathways it activates.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound is primarily determined by its differential binding affinity and functional potency at the three β-adrenergic receptor subtypes. The following tables summarize the key quantitative data from various studies.
Table 1: Binding Affinity (Ki) of this compound at Human β-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| β1-AR | 1750 | [2][3] |
| β2-AR | 1120 | [2][3] |
| β3-AR | 287 | [2][3] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50) of this compound in Adenylyl Cyclase Activation Assays
| Cell/Tissue Type | Receptor Subtype | EC50 (nM) | Reference |
| Human Recombinant | β3-AR | 15 | [4] |
EC50 (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
The data clearly indicates that this compound exhibits a significantly higher binding affinity for the β3-AR compared to the β1- and β2-ARs, with Ki values that are approximately 6-fold and 4-fold lower, respectively.[2][3] This preferential binding translates to its functional activity, where it acts as a potent agonist at the β3-AR.[4] However, it is important to note that while this compound is considered β3-selective, it can interact with β1- and β2-ARs at higher concentrations, which may lead to off-target effects in some experimental models.[5][6][7] In some tissues, such as human atrial myocardium, the positive inotropic effects of this compound have been shown to be mediated through β1- and β2-adrenoceptors.[5][8]
Experimental Protocols
The determination of this compound's selectivity relies on well-established experimental techniques. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[9] Competition binding assays are specifically used to determine the Ki of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[10]
Objective: To determine the binding affinity (Ki) of this compound for β1-, β2-, and β3-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells or tissues expressing a single subtype of β-adrenergic receptor (e.g., CHO or HEK293 cells stably transfected with human β1-, β2-, or β3-AR).
-
Radioligand: A non-selective β-adrenergic antagonist such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP) or a selective antagonist for a specific subtype.[9][11]
-
Unlabeled this compound.
-
Non-specific binding control: A high concentration of a non-selective β-adrenergic antagonist like propranolol.[9]
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[12]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[12]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Adenylyl Cyclase Activation Assays
These functional assays measure the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[13]
Objective: To determine the functional potency (EC50) of this compound at β-adrenergic receptors.
Materials:
-
Intact cells or cell membranes expressing the β-adrenergic receptor subtype of interest.
-
This compound.
-
ATP (substrate for adenylyl cyclase).
-
cAMP standard.
-
Lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cell Culture/Membrane Preparation: Culture cells to an appropriate density or prepare cell membranes as described for the binding assay.
-
Stimulation: Incubate the cells or membranes with varying concentrations of this compound for a specific time at 37°C.
-
Lysis: Terminate the reaction by adding a lysis buffer containing a phosphodiesterase inhibitor.
-
cAMP Measurement: Measure the amount of cAMP produced using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from the resulting dose-response curve.
Signaling Pathways and Visualizations
Activation of the β3-adrenergic receptor by this compound primarily initiates a canonical signaling cascade through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[14][15] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[14][15] However, evidence also suggests that β3-ARs can couple to Gi proteins and activate other signaling pathways, including the ERK1/2 and p38 MAPK pathways.[16]
Below are Graphviz diagrams illustrating the primary signaling pathway and a typical experimental workflow.
Caption: Canonical β3-Adrenergic Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Determining β-Adrenergic Receptor Selectivity via Radioligand Binding.
Conclusion
This compound is a valuable pharmacological tool characterized by its significant selectivity for the β3-adrenergic receptor over β1- and β2- subtypes. This selectivity is quantitatively established through radioligand binding and functional assays, which are crucial for interpreting experimental results. Understanding the underlying signaling pathways and the experimental methodologies used to characterize this compound is essential for researchers and drug development professionals working in the field of adrenergic pharmacology. While its off-target effects at higher concentrations should be considered, this compound remains a cornerstone for investigating the diverse physiological and pathophysiological roles of the β3-adrenergic receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. BRL 37344, sodium salt | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of two beta3-agonists, CGP 12177A and BRL 37344, on coronary flow and contractility in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. discoverbiotech.com [discoverbiotech.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
BRL-37344: A Technical Guide to its Application in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: BRL-37344 is a synthetic organic compound widely utilized in biomedical research as a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1] While it has not been developed for clinical use, its distinct pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the β3-AR pathway in various systems.[1] Research has demonstrated its involvement in metabolic regulation, cardiovascular function, and smooth muscle control. This guide provides a comprehensive overview of its primary research applications, mechanisms of action, and associated experimental protocols.
Core Research Applications
This compound is predominantly used to explore the therapeutic potential of β3-AR activation in several key research areas:
-
Metabolic Disease and Obesity: this compound is frequently used in models of obesity and diabetes. Studies show that its administration can significantly lower the body weight of obese mice.[2] Furthermore, it promotes glucose uptake in skeletal muscle by stimulating the translocation of GLUT4 transporters to the cell surface.[3] This effect is particularly noteworthy as it occurs through an insulin-independent mechanism, highlighting a potential alternative pathway for improving glucose homeostasis in type 2 diabetes.[3]
-
Cardiovascular Protection: The compound has been investigated for its cardioprotective effects. In preclinical models of myocardial ischemia/reperfusion (I/R) injury, pre-treatment with this compound has been shown to reduce the area of necrosis.[4] It also demonstrates therapeutic potential in pulmonary hypertension, where it can reduce pulmonary vascular resistance and improve the performance of the right ventricle.[5]
-
Cardiac Function and Inotropy: The effects of this compound on heart muscle contractility are complex and tissue-specific. In human atrial myocardium, it produces a positive inotropic effect (increased force of contraction) by stimulating β1- and β2-adrenergic receptors.[6][7] Concurrently, it activates endothelial nitric oxide synthase (eNOS) via β3-AR stimulation.[6][7] In contrast, studies in ventricular myocardium suggest that β3-AR activation by agonists like this compound can exert a negative inotropic effect, mediated by nitric oxide.[6]
-
Urology and Smooth Muscle Relaxation: this compound is a valuable tool for studying bladder function. It effectively inhibits nerve-evoked contractions in human detrusor smooth muscle.[8] This relaxant effect is mediated, at least in part, by the activation of large-conductance Ca2+-activated K+ (BK) channels, suggesting that β3-AR agonists could be therapeutic targets for conditions like overactive bladder.[8]
-
Renal and Endocrine Function: Recent research has highlighted a role for this compound in regulating water and electrolyte balance. In a mouse model of X-linked nephrogenic diabetes insipidus (X-NDI), this compound administration produced a potent antidiuretic effect, reducing urine output and water intake.[9] This effect was linked to increased phosphorylation and activation of key renal transporters.[9]
-
Appetite Regulation: Studies in rat models have shown that peripheral administration of this compound can decrease food intake, indicating a role for β3-adrenergic pathways in satiety signaling.[10] This effect appears to be mediated by both peripheral and central adrenergic receptors.[10]
Mechanism of Action and Signaling Pathways
This compound primarily functions as a β3-AR agonist, though it also exhibits activity at β1- and β2-ARs, particularly in cardiac tissue.[6][11] Its binding to these G-protein coupled receptors initiates distinct downstream signaling cascades depending on the cell type.
Cardioprotective Signaling in Ischemia/Reperfusion
In the context of myocardial injury, this compound activates a protective pathway involving key regulators of cellular energy and autophagy. Activation of the β3-AR leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). These, in turn, suppress the mechanistic target of rapamycin (mTOR) and its downstream effector, p70S6K, conferring a protective effect on cardiomyocytes.[4]
Glucose Uptake in Skeletal Muscle
In skeletal muscle cells, this compound stimulates glucose uptake primarily through the β2-AR. This activation leads to the translocation of GLUT4-containing vesicles to the plasma membrane via a pathway dependent on mTORC2. Notably, this mechanism is independent of classical insulin signaling (Akt) and energy sensing (AMPK) pathways and does not cause significant β-arrestin recruitment or receptor desensitization.[3]
Dual Effects in Human Atrial Myocardium
This compound exhibits dual signaling in human atrial tissue. On one hand, it binds to β1/β2-ARs, leading to a canonical increase in intracellular Ca2+ and a positive inotropic effect. Simultaneously, it stimulates β3-ARs, which activates eNOS to produce nitric oxide (NO). This NO production, however, does not appear to counteract the positive inotropic effect in the atrium.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies involving this compound.
Table 1: In Vivo Efficacy of this compound
| Research Area | Animal Model | Dosage & Administration | Key Finding | Percent Change (%) |
| Myocardial I/R | Rat | 5 µg/kg (single dose, pre-I/R) | Reduction in infarct size | ↓ 28.17% |
| Myocardial I/R | Rat | 5 µg/kg/day (10 days, pre-I/R) | Reduction in infarct size | ↓ 33.90% |
| Diabetes Insipidus | Mouse (X-NDI) | 1 mg/kg (repeated i.p. injections) | Reduction in 24h urine output | ↓ 27% |
| Diabetes Insipidus | Mouse (X-NDI) | 1 mg/kg (repeated i.p. injections) | Increase in 24h urine osmolarity | ↑ 25% |
| Diabetes Insipidus | Mouse (X-NDI) | 1 mg/kg (repeated i.p. injections) | Reduction in 24h water intake | ↓ 20% |
| Pulmonary Hypertension | Pig | 10 µg/kg/day (14 days, i.v.) | Reduction in Pulmonary Vascular Resistance Index | -2.0 Wood units/m² (vs. +1.5 for vehicle) |
Table 2: In Vitro / Ex Vivo Activity of this compound
| Research Area | Preparation | Concentration | Observed Effect |
| Cardiac Function | Human right atrial trabeculae | 10 µM | Increased detection of activated eNOS |
| Smooth Muscle | Human detrusor smooth muscle strips | Concentration-dependent | Decreased amplitude and force of nerve-evoked contractions |
| Vascular Function | Human pulmonary artery rings | 10⁻⁸–10⁻⁴ M | Cumulative concentration-dependent vasorelaxation |
Experimental Protocols
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats
-
Objective: To assess the cardioprotective effect of this compound against I/R injury.
-
Methodology:
-
Animal Groups: Male rats are randomized into groups: Sham (surgery without I/R), I/R control (vehicle-treated), and this compound treated (e.g., single dose or 10-day pre-treatment).[4]
-
Drug Administration: this compound (5 µg/kg) or vehicle is administered intraperitoneally before the surgical procedure.[4]
-
Surgical Procedure: Rats are anesthetized, and a ligature is placed around the left anterior descending (LAD) coronary artery to induce ischemia for 30 minutes. The ligature is then removed to allow for 120 minutes of reperfusion.[4]
-
Infarct Size Assessment: After reperfusion, the heart is excised. The infarct size is determined by staining heart slices with triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains pale. The area is quantified using imaging software like ImageJ.[4]
-
Molecular Analysis: Heart tissue is collected for Western blot analysis to measure the protein levels and phosphorylation status of AMPK, SIRT1, mTOR, and p70S6K. β-Actin is used as a loading control.[4]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRL37344, a β3-adrenergic receptor agonist, decreases nerve-evoked contractions in human detrusor smooth muscle isolated strips: role of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A beta-3 adrenergic agonist (BRL-37,344) decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
BRL-37344: A Technical Guide to its Chemical Properties and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor superfamily. Initially investigated for its potential therapeutic applications in obesity and type 2 diabetes due to its role in lipolysis and thermogenesis, this compound has become a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the β3-adrenoceptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound. It details its binding affinities and functional potencies at the three β-adrenoceptor subtypes, explores its downstream signaling pathways, and provides methodologies for key in vitro assays.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid, is a synthetic organic compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid | [1] |
| CAS Number | 114333-71-0 | [1] |
| Molecular Formula | C₁₉H₂₂ClNO₄ | [1] |
| Molecular Weight | 363.84 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water (as sodium salt) | [3] |
| SMILES | C--INVALID-LINK--NC--INVALID-LINK--O | [1] |
| InChI | InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 | [1] |
Pharmacological Properties
This compound is characterized by its high selectivity and agonist activity at the β3-adrenoceptor compared to the β1- and β2-adrenoceptor subtypes. This selectivity profile has made it an invaluable tool for differentiating the physiological functions of the β3-AR.
Binding Affinity (Ki)
Radioligand binding assays are employed to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled compound of interest (in this case, this compound). The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).
The binding affinities of this compound for the human β1, β2, and β3-adrenoceptors, determined using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors, are presented below. It is important to note that reported Ki values can vary between studies due to differences in experimental conditions.
| Receptor Subtype | Ki (nM) | Reference(s) |
| β1-adrenoceptor | ~1750 - 5190 | |
| β2-adrenoceptor | ~1120 - 3080 | |
| β3-adrenoceptor | ~287 - 355 |
Functional Potency (EC50) and Efficacy
Functional assays measure the biological response elicited by a compound. For Gs-coupled receptors like the β-adrenoceptors, a common readout is the accumulation of cyclic adenosine monophosphate (cAMP). The EC50 value represents the concentration of an agonist that produces 50% of the maximal response.
The potency of this compound has been assessed in various cellular systems. In CHO cells expressing the human β3-adrenoceptor, this compound stimulates cAMP accumulation with high potency. It is also a potent agonist in stimulating lipolysis in brown adipocytes.
| Assay | Cell/Tissue Type | EC50 (nM) | Reference(s) |
| cAMP Accumulation | CHO cells (human β3-AR) | ~15 | |
| Lipolysis | Rat Brown Adipocytes | ~3.3 | |
| Respiration | Rat Brown Adipocytes | Potent stimulation |
Signaling Pathways
Activation of the β3-adrenoceptor by this compound initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase and the production of cAMP, this compound has also been shown to trigger non-canonical, cAMP-independent signaling pathways.
Canonical Gs-cAMP Pathway
Upon binding of this compound, the β3-adrenoceptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate physiological responses such as lipolysis and thermogenesis.
References
- 1. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BRL-37344: A Comprehensive Technical Guide to a Pioneering β3-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-37344, a potent and selective β3-adrenoceptor agonist, has played a pivotal role in the elucidation of β3-adrenoceptor pharmacology and its physiological functions. Though never commercialized for therapeutic use, it remains a critical tool in metabolic research. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to this compound. It includes a compilation of its binding affinities and functional potencies, detailed experimental protocols for its characterization, and visualizations of its primary signaling pathways.
Discovery and History
This compound, chemically known as 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl]phenoxy}acetic acid, emerged from the research laboratories of Beecham Pharmaceuticals (now part of GlaxoSmithKline) in the late 1980s. The quest for selective β3-adrenoceptor agonists was driven by the potential to therapeutically target metabolic processes, particularly in the context of obesity and type 2 diabetes. The β3-adrenoceptor was identified as a key regulator of lipolysis and thermogenesis in adipose tissue, making it an attractive target for anti-obesity drugs.
While this compound demonstrated significant efficacy in preclinical studies, particularly in rodent models where it effectively reduced body weight, its development for human use was not pursued.[1] This was, in part, due to species-specific differences in β3-adrenoceptor pharmacology and the emergence of other compounds with more favorable profiles for human clinical trials. Despite this, this compound has remained an invaluable research tool, contributing significantly to our understanding of β3-adrenoceptor signaling and its role in metabolic regulation.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the β3-adrenoceptor over the β1- and β2-subtypes. This selectivity is crucial for its specific effects on metabolic tissues while minimizing off-target cardiovascular effects commonly associated with non-selective β-agonists.
Binding Affinity
The binding affinity of this compound to the three β-adrenoceptor subtypes has been determined in various radioligand binding studies. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Reported Ki (nM) | Species/Cell Line | Reference(s) |
| β1-adrenoceptor | ~1750 | Human | [2] |
| β2-adrenoceptor | ~1120 | Human | [2] |
| β3-adrenoceptor | ~287 | Human | [2] |
Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue or cell preparation.
Functional Potency
The functional potency of this compound is typically assessed by measuring its ability to stimulate downstream signaling events, such as cyclic AMP (cAMP) accumulation or physiological responses like lipolysis. The half-maximal effective concentration (EC50) represents the concentration of the agonist that produces 50% of the maximal response.
| Assay | Reported EC50 (nM) | Cell Type/Tissue | Reference(s) |
| cAMP Accumulation | 15 | CHO cells expressing human β3-AR | [3] |
| Lipolysis (Glycerol Release) | 56 | Rat white adipocytes | [4] |
| Lipolysis (Glycerol Release) | ~100 | Human adipocytes | [5] |
| Glucose Uptake | Varies | Skeletal muscle cells | [6] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating β3-adrenoceptors, which are predominantly expressed on the surface of adipocytes (fat cells) and to a lesser extent in other tissues such as the gastrointestinal tract, bladder, and certain regions of the brain. The β3-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.
Canonical Gs-cAMP-PKA Pathway
The primary signaling cascade initiated by this compound binding to the β3-adrenoceptor is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates key enzymes involved in metabolic processes. In adipocytes, PKA phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, initiating the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis.[7]
Non-Canonical Signaling Pathways
Recent research has revealed that this compound can also engage non-canonical signaling pathways that contribute to its diverse physiological effects.
In skeletal muscle, this compound has been shown to stimulate glucose uptake through a pathway involving the mammalian target of rapamycin complex 2 (mTORC2).[6][8] This pathway appears to be independent of the classical insulin signaling cascade and involves the translocation of GLUT4 glucose transporters to the cell surface. This finding has significant implications for the potential therapeutic use of β3-agonists in insulin-resistant states.
Studies have also indicated that this compound can activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[9] These proteins are key energy sensors and regulators of cellular metabolism. Their activation by this compound may contribute to its beneficial effects on metabolic health, including potential protection against ischemia-reperfusion injury in the heart.[9]
This compound has been observed to stimulate the Extracellular signal-regulated kinase (ERK) pathway in brown adipocytes. The ERK pathway is typically associated with cell growth and differentiation, and its activation by a β3-agonist suggests a broader role for this receptor in adipocyte biology beyond acute metabolic regulation.[10]
Key In Vivo and In Vitro Findings
In Vivo Studies
-
Metabolic Rate and Weight Loss: In numerous rodent models of obesity, chronic administration of this compound leads to a significant increase in metabolic rate, a reduction in body fat mass, and an overall decrease in body weight.
-
Improved Glucose Homeostasis: this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.[6]
-
Reduction of Liver Steatosis: In a rat model of high-fat diet-induced nonalcoholic fatty liver disease (NAFLD), this compound treatment ameliorated liver steatosis and inflammation.
-
Decreased Food Intake: Peripheral administration of this compound has been shown to reduce food intake in both lean and obese rats, suggesting a role for β3-adrenoceptors in the regulation of appetite.[11]
In Vitro Studies
-
Lipolysis in Adipocytes: this compound is a potent stimulator of lipolysis in isolated white and brown adipocytes from various species.[4][5]
-
Glucose Uptake in Muscle Cells: In cultured skeletal muscle cells, this compound increases glucose uptake, an effect mediated, at least in part, by the β2-adrenoceptor and the mTORC2 pathway.[6][8]
-
Relaxation of Detrusor Smooth Muscle: this compound has been shown to relax pre-contracted detrusor smooth muscle from the urinary bladder, highlighting the potential of β3-agonists in the treatment of overactive bladder.[12]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological properties of this compound. Researchers should optimize these protocols for their specific experimental systems.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for β-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the β-adrenoceptor subtype of interest.
-
Radioligand (e.g., [³H]-CGP12177 for β1/β2, or [¹²⁵I]-cyanopindolol).
-
Non-labeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of non-labeled this compound.
-
In a microplate, incubate a fixed concentration of radioligand with the cell membranes in the presence of varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP.
Materials:
-
Whole cells expressing the β-adrenoceptor of interest.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Lipolysis Assay
This assay quantifies the release of glycerol from adipocytes as a measure of triglyceride breakdown.
Materials:
-
Isolated primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).
-
This compound.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).
-
Glycerol assay kit (colorimetric or fluorometric).
Procedure:
-
Incubate isolated adipocytes or differentiated adipocyte cultures in assay buffer.
-
Treat the cells with varying concentrations of this compound for a specific time period (e.g., 1-2 hours) at 37°C.
-
Collect the assay buffer (supernatant) from each well.
-
Measure the concentration of glycerol in the supernatant using a commercial glycerol assay kit.
-
Plot the glycerol concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound, a pioneering selective β3-adrenoceptor agonist, has been instrumental in advancing our understanding of metabolic regulation. Its well-characterized pharmacological profile and its effects on lipolysis, thermogenesis, and glucose homeostasis have solidified the β3-adrenoceptor as a key therapeutic target for metabolic diseases. While it never reached the clinic, the wealth of knowledge generated from studies utilizing this compound continues to guide the development of new and improved β3-adrenoceptor agonists for the treatment of obesity, type 2 diabetes, and other metabolic disorders. This technical guide serves as a comprehensive resource for researchers utilizing this important pharmacological tool. metabolic disorders. This technical guide serves as a comprehensive resource for researchers utilizing this important pharmacological tool.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discrepancies in lipolytic activities induced by beta-adrenoceptor agonists in human and rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms regulating adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective action of (R*,R*)-(+/-)-methyl-4-[2-[2-hydroxy-2-(3-chlorophenyl)ethylamino] propyl]-phenoxyacetic acid (BRL37344) on beta-adrenoceptors and metabolic chiral inversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
BRL-37344: A Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] While primarily recognized for its role in lipolysis and thermogenesis in adipose tissue, the signaling cascades initiated by this compound are multifaceted and tissue-dependent, extending to cardiovascular, metabolic, and other physiological systems. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Signaling Pathways
This compound's mechanism of action is centered around its interaction with adrenergic receptors, primarily the β3-AR, but also influencing β1- and β2-ARs in certain contexts.[3][4] Activation of these receptors triggers a cascade of intracellular events, the most prominent of which are detailed below.
The Canonical Gs-Adenylyl Cyclase-cAMP Pathway
The quintessential signaling pathway for β-adrenergic receptors involves the coupling to the stimulatory G protein (Gs).
-
Activation: Upon binding of this compound, the β3-AR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the Gs protein.
-
Adenylyl Cyclase Activation: The activated Gsα-GTP complex dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]
-
Downstream Effectors: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, mediating various cellular responses.
The eNOS-NO Signaling Pathway
In certain cell types, particularly in the cardiovascular system, this compound can induce vasorelaxation through a nitric oxide (NO)-dependent mechanism.
-
eNOS Activation: this compound binding to β3-AR can lead to the activation of endothelial nitric oxide synthase (eNOS).[3][4]
-
NO Production: Activated eNOS synthesizes NO from L-arginine.
-
Guanylate Cyclase Stimulation: NO diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).
-
cGMP and Vasodilation: sGC converts GTP to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation.
Metabolic Signaling Pathways: AMPK, SIRT1, and mTOR
This compound has been shown to modulate key metabolic regulators, particularly in the context of myocardial ischemia/reperfusion injury.[6]
-
AMPK and SIRT1 Activation: Pre-treatment with this compound can lead to the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[6] These are crucial energy sensors that play protective roles in cellular stress.
-
mTOR and p70S6K Inhibition: Concurrently, this compound can suppress the activity of the mechanistic target of rapamycin (mTOR) and its downstream effector, p70S6 kinase (p70S6K).[6] This pathway is a central regulator of cell growth and proliferation.
Quantitative Data
The following tables summarize key quantitative parameters of this compound activity across different experimental systems.
Table 1: Receptor Binding Affinities and Potencies
| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |
| pD2 | Atypical β-AR | Rabbit | Jejunum | 7.41 | [7] |
| EC50 (isoprenaline) | β1/β2-AR | Human | Atrial Myocardium | 28.4 ± 8.2 nM | [3] |
| EC50 (isoprenaline + BRL) | β1/β2-AR | Human | Atrial Myocardium | 144.7 ± 53.6 nM | [3] |
Table 2: Functional Assay Readouts
| Assay | Effect | Tissue/Cell Line | Conditions | Result | Reference |
| Force of Contraction | Increase | Human Atrial Myocardium | This compound (10⁻⁵ M) | +8.58 ± 1.78 mN/mm² | [3] |
| Infarct Size | Reduction | Rat Myocardium | This compound (5 µg/kg, single dose) | 32.22 ± 1.57% (vs 44.84 ± 1.47% in I/R) | [6] |
| Infarct Size | Reduction | Rat Myocardium | This compound (5 µg/kg/day, 10 days) | 29.65 ± 0.55% (vs 44.84 ± 1.47% in I/R) | [6] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels following this compound stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Characterisation of the atypical beta-adrenoceptor in rabbit isolated jejunum using BRL 37344, cyanopindolol and SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-37344: An In-depth Technical Guide to its Effects on Brown Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of energy expenditure and lipid metabolism.[1] This technical guide provides a comprehensive overview of the effects of this compound on brown adipose tissue (BAT), a crucial site for non-shivering thermogenesis. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in the field of metabolic diseases.
Core Mechanism of Action
This compound exerts its effects primarily through the activation of β3-adrenergic receptors expressed on the surface of brown adipocytes. This initiates a signaling cascade that culminates in increased lipolysis and thermogenesis. The binding of this compound to the β3-AR activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), a central mediator of the downstream effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters in brown adipose tissue, as reported in various preclinical studies.
Table 1: Potency and Efficacy in Stimulating Lipolysis and Respiration in Rat Brown Adipocytes
| Parameter | Agonist | EC50 (nM) | Maximal Stimulation (fold over basal) | Reference |
| Lipolysis | This compound | 5 ± 1 | ~10 | [3] |
| Norepinephrine | 103 ± 31 | ~10 | [3] | |
| Respiration | This compound | - | 8-10 | [4][5] |
| Norepinephrine | - | 8-10 | [4][5] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: Potency in Stimulating Adenylate Cyclase Activity in Rat Brown Adipose Tissue Membranes
| Agonist | EC50 (µM) | Reference |
| This compound | 0.02 | [6] |
| Isoproterenol | 0.7 | [6] |
Table 3: Effects on Brown Adipose Tissue Glucose Uptake and Body Weight in Mice
| Intervention | Parameter | Result | Reference |
| Two-week this compound treatment (obese mice) | BAT 18F-FDG Uptake (BAT/Liver Ratio) | Increased to 6.64 ± 1.97 (vs. 4.20 ± 1.13 in control) | [7] |
| Two-week this compound treatment (diabetic mice) | BAT 18F-FDG Uptake (BAT/Liver Ratio) | Increased to 5.25 ± 1.50 (vs. 2.32 ± 1.01 in control) | [7] |
| Two-week this compound treatment (obese mice) | Body Weight | Significantly decreased (52.52 ± 4.22 g vs. 59.09 ± 6.89 g in control) | [7] |
Signaling Pathways
The activation of brown adipose tissue by this compound involves a well-defined signaling pathway leading to two primary physiological outcomes: lipolysis and thermogenesis.
This compound Signaling Cascade in Brown Adipocytes
Caption: this compound signaling pathway in brown adipocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on brown adipose tissue.
Isolation of Rat Brown Adipocytes
This protocol is adapted from established methods for preparing isolated brown adipocytes for in vitro studies.
Materials:
-
Interscapular brown adipose tissue from rats
-
Collagenase (Type II) solution (e.g., 1 mg/mL in Krebs-Ringer bicarbonate buffer)
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 4% bovine serum albumin (BSA) and 10 mM glucose, pH 7.4
-
Nylon mesh (250 µm and 25 µm)
Procedure:
-
Euthanize rats and dissect the interscapular brown adipose tissue.
-
Mince the tissue into small pieces in a petri dish containing KRBB.
-
Transfer the minced tissue to a flask containing the collagenase solution.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Filter the cell suspension through a 250 µm nylon mesh to remove undigested tissue.
-
Centrifuge the filtrate at a low speed (e.g., 100 x g) for 1 minute to pellet the adipocytes.
-
Carefully remove the infranatant and the layer of floating lipids.
-
Resuspend the adipocyte pellet in fresh KRBB.
-
Filter the cell suspension through a 25 µm nylon mesh to remove smaller cells and debris.
-
Wash the cells by repeating steps 6-8 three times.
-
The final cell pellet is resuspended in the desired buffer for subsequent assays.
Lipolysis Assay
This assay measures the release of glycerol, a product of triglyceride hydrolysis, from isolated brown adipocytes.
Materials:
-
Isolated brown adipocytes
-
Assay buffer (e.g., KRBB with 4% BSA)
-
This compound and other agonists/antagonists
-
Glycerol assay kit (colorimetric or fluorometric)
Procedure:
-
Prepare a suspension of isolated brown adipocytes in the assay buffer.
-
Aliquot the cell suspension into tubes or a multi-well plate.
-
Add this compound or other test compounds at various concentrations. Include a basal (vehicle) control.
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes) with gentle shaking.
-
Terminate the reaction by placing the tubes on ice.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant for glycerol measurement.
-
Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Express the results as nmol of glycerol released per million cells per hour.
Adenylate Cyclase Activity Assay
This assay quantifies the production of cAMP in response to β-adrenergic stimulation in membranes isolated from brown adipose tissue.
Materials:
-
Brown adipose tissue homogenates or purified plasma membranes
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5) containing ATP, MgCl2, and a phosphocreatine/creatine kinase ATP-regenerating system
-
[α-³²P]ATP or a non-radioactive cAMP detection kit (e.g., ELISA-based)
-
This compound and other test compounds
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Prepare plasma membranes from brown adipose tissue by homogenization and differential centrifugation.
-
Incubate the membrane preparation in the assay buffer containing the ATP-regenerating system and a phosphodiesterase inhibitor.
-
Add this compound or other test compounds at various concentrations.
-
Initiate the reaction by adding [α-³²P]ATP or ATP.
-
Incubate at 30-37°C for a specific time (e.g., 10-15 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by boiling).
-
Isolate and quantify the produced [³²P]cAMP (e.g., by sequential chromatography on Dowex and alumina columns) or measure total cAMP using a commercial kit.
-
Calculate the specific activity as pmol of cAMP produced per mg of membrane protein per minute.
18F-FDG MicroPET Imaging for BAT Activity
This in vivo imaging technique assesses the metabolic activity of brown adipose tissue by measuring the uptake of the glucose analog 18F-fluorodeoxyglucose (18F-FDG).[7]
Materials:
-
Experimental animals (e.g., mice)
-
This compound or vehicle
-
18F-FDG
-
MicroPET/CT scanner
Procedure:
-
Acclimate the animals to the experimental conditions.
-
Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection).
-
After a specific period to allow for drug action, intravenously inject 18F-FDG.
-
Allow for a 60-minute uptake period, during which the animals should be kept in a thermoneutral or cold-stimulated environment, depending on the experimental design.
-
Anesthetize the animals and position them in the microPET/CT scanner.
-
Perform a CT scan for anatomical localization, followed by a PET scan to measure 18F-FDG uptake.
-
Reconstruct the images and co-register the PET and CT data.
-
Quantify the 18F-FDG uptake in the interscapular brown adipose tissue region of interest, typically expressed as the standardized uptake value (SUV) or as a ratio to the uptake in a reference tissue like the liver.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound on brown adipose tissue activity.
In Vivo Evaluation of this compound on BAT Activity
Caption: Workflow for in vivo BAT activity assessment.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiology of brown adipose tissue and the therapeutic potential of β3-adrenergic receptor activation. Its potent and selective nature allows for the targeted stimulation of thermogenesis and lipolysis in BAT. The data and protocols presented in this guide are intended to serve as a resource for researchers and drug development professionals working to harness the metabolic benefits of brown adipose tissue activation for the treatment of obesity and related metabolic disorders. Further research is warranted to translate these preclinical findings into effective and safe therapeutic strategies for human use.
References
- 1. Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipolysis regulates major transcriptional programs in brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved procedure for the isolation of rat brown adipose tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermogenesis and Energy Metabolism in Brown Adipose Tissue in Animals Experiencing Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Functional Imaging of Brown Fat in Mice with 18F-FDG micro-PET/CT [jove.com]
- 7. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of B.R.L. 37344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-37344 is a synthetic compound recognized for its selective agonist activity at the β3-adrenergic receptor (β3-AR), though it also exhibits affinity for β1- and β2-ARs. In vitro studies have been instrumental in characterizing its pharmacological properties, revealing its potential in modulating glucose metabolism and lipolysis. This technical guide provides a comprehensive overview of the in vitro effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and development.
Core Pharmacological Data
The following tables summarize the key quantitative parameters defining the in vitro activity of this compound.
Table 1: Beta-Adrenoceptor Binding Affinity (Ki)
| Receptor Subtype | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Human β1-AR | Recombinant | N/A | 1750 | [1] |
| Human β2-AR | Recombinant | N/A | 1120 | [1] |
| Human β3-AR | Recombinant | N/A | 287 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) and Intrinsic Activity
| In Vitro Model | Cellular Response | EC50 | Intrinsic Activity | Reference |
| Rat Brown Adipocytes | Lipolysis | 2.3 nM | Full Agonist | [2] |
| L6 Myotubes | Glucose Uptake | ~38.9 nM (pEC50: 7.41) | Full Agonist | [3] |
| L6 Myotubes | cAMP Accumulation | ~269 nM (pEC50: 6.57) | Partial Agonist | [3] |
| Human Atrial Myocardium | L-type Ca2+ Current | 15.2 nM | N/A | [4] |
Note: EC50 is the concentration of an agonist that gives half of the maximal response. Intrinsic activity refers to the ability of a drug to elicit a response upon binding to a receptor.
Signaling Pathways
This compound elicits its cellular effects through the activation of distinct signaling cascades, primarily initiated by G-protein coupled receptor (GPCR) activation.
Lipolysis in Adipocytes
In adipocytes, this compound predominantly targets β3-ARs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis. This cascade results in the breakdown of triglycerides into free fatty acids and glycerol.
References
- 1. BRL 37344 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Direct evidence for the atypical nature of functional beta-adrenoceptors in rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRL 37344 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
In Vivo Efficacy of BRL-37344: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vivo studies utilizing BRL-37344, a selective β3-adrenergic receptor agonist. The document details the compound's multifaceted effects across various physiological systems, outlines established experimental protocols, and presents key quantitative data from preclinical research. Furthermore, it visualizes the underlying molecular signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Core Physiological Effects and Quantitative Data
This compound has demonstrated significant effects in vivo, primarily impacting cardiovascular, metabolic, and renal systems. The following tables summarize the key quantitative findings from various preclinical models.
Table 1: Cardioprotective Effects of this compound in a Rat Model of Myocardial Ischemia/Reperfusion Injury
| Parameter | Control (I/R) | This compound (Single Dose, 5 µg/kg) | This compound (Repeated Dose, 5 µg/kg/day for 10 days) |
| Myocardial Infarct Size (%) | ~55% | Significantly reduced (p<0.001) | Significantly reduced (p<0.001) |
| AMPK Protein Expression (%) | 54.65 ± 0.62 | 76.24 ± 1.48 | 71.03 ± 0.86 |
| SIRT1 Protein Expression (%) | 45.78 ± 1.59 | 73.11 ± 2.63 | 64.59 ± 2.14 |
| mTOR Protein Expression (%) | 148.11 ± 4.54 | 121.25 ± 2.47 | 129.53 ± 1.83 |
| p70S6K Protein Expression (%) | 154.89 ± 2.45 | 124.94 ± 1.78 | 134.02 ± 2.01 |
Data from a study on Sprague-Dawley rats subjected to 30 minutes of ischemia followed by 120 minutes of reperfusion.[1]
Table 2: Metabolic Effects of this compound in Murine Models
| Parameter | Model | Treatment | Outcome |
| Skeletal Muscle Glucose Uptake | β3-AR KO Mice | Acute in vivo administration | Significantly increased in gastrocnemius and soleus muscle |
| Adiponectin mRNA Levels | Mice | 2 mg/kg, s.c., twice daily for 16h | 30-50% reduction in visceral and s.c. adipose depots |
| Plasma Adiponectin Levels | Mice | 2 mg/kg, s.c., twice daily for 16h | 60% decrease |
| Serum Alanine Transaminase (ALT) | Mice | Single i.p. dose | Increased circulating levels |
| Serum Aspartate Transaminase (AST) | Mice | Single i.p. dose | Increased circulating levels |
This compound enhances glucose uptake in skeletal muscle, a desirable anti-diabetic effect, but also demonstrates complex effects on adiponectin and liver enzyme levels that warrant further investigation.[2][3][4]
Table 3: Renal Effects of this compound in a Mouse Model of X-linked Nephrogenic Diabetes Insipidus
| Parameter | Control | This compound (1 mg/kg, repeated administration over 24h) |
| 24h Urine Output | Baseline | 27% reduction |
| Urine Osmolarity | Baseline | 25% increase |
| 24h Water Intake | Baseline | 20% reduction |
These findings highlight the potent antidiuretic effect of this compound, suggesting its therapeutic potential for rare renal disorders.[5][6][7]
Detailed Experimental Protocols
Reproducibility in preclinical research is paramount. The following sections provide detailed methodologies for key in vivo experiments involving this compound.
Protocol 1: Myocardial Ischemia/Reperfusion Injury in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Surgical Procedure:
-
Intubate the trachea and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
After 30 minutes of ischemia, release the ligature to allow for reperfusion.
-
-
Drug Administration:
-
Single Dose: Administer this compound (5 µg/kg) intravenously or intraperitoneally 3 minutes before the onset of ischemia.
-
Repeated Dose: Administer this compound (5 µg/kg/day) intraperitoneally for 10 consecutive days prior to the ischemia/reperfusion procedure.
-
-
Infarct Size Assessment:
-
After 120 minutes of reperfusion, excise the heart.
-
Freeze the heart and slice it into 2 mm thick sections.
-
Incubate the slices in 1% triphenyl tetrazolium chloride (TTC) solution at 37°C for 20 minutes.
-
The viable myocardium will stain red, while the infarcted area will remain pale.
-
Quantify the infarct size as a percentage of the total ventricular area using image analysis software.
-
-
Molecular Analysis:
-
Harvest heart tissue at the end of the reperfusion period.
-
Prepare tissue lysates for Western blot analysis to determine the protein expression levels of AMPK, SIRT1, mTOR, and p70S6K.[1]
-
Protocol 2: In Vivo Glucose Uptake in Mice
-
Animal Model: Utilize β3-adrenoceptor knockout (β3-AR KO) mice to isolate the effects on other beta-adrenoceptors.
-
Drug Administration: Administer a single dose of this compound via intraperitoneal injection.
-
Glucose Uptake Measurement:
-
Following drug administration, inject a bolus of 2-deoxy-[³H]-glucose (a radiolabeled glucose analog).
-
After a specified time, euthanize the mouse and collect skeletal muscle tissues (e.g., gastrocnemius and soleus).
-
Homogenize the tissues and measure the radioactivity to determine the rate of glucose uptake.[2]
-
Protocol 3: Evaluation of Antidiuretic Effects in a Mouse Model of Nephrogenic Diabetes Insipidus (NDI)
-
Animal Model: Use a validated mouse model of X-linked NDI.
-
Housing: House mice individually in metabolic cages to allow for the collection of urine and measurement of water and food intake.
-
Drug Administration:
-
For acute effects, administer a single intraperitoneal injection of this compound (1 mg/kg).
-
For sustained effects, administer repeated intraperitoneal injections of this compound (1 mg/kg) over a 24-hour period.
-
-
Data Collection:
-
Measure urine output, urine osmolarity, and water intake over a 24-hour period.
-
-
Molecular Analysis:
Visualization of Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the complex biological processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: this compound-mediated cardioprotective signaling pathway.
References
- 1. scielo.br [scielo.br]
- 2. journals.physiology.org [journals.physiology.org]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. researchgate.net [researchgate.net]
- 5. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The β3‐AR agonist BRL37344 ameliorates the main symptoms of X‐linked nephrogenic diabetes insipidus in the mouse model of the disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRL-37344 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-37344 is a selective agonist for the β3-adrenergic receptor (β3-AR), although it can also interact with β1- and β2-adrenergic receptors.[1][2] It has been utilized in various research applications, primarily for its effects on metabolism, cardiovascular function, and smooth muscle relaxation.[3][4] In mouse models, this compound has been investigated for its potential to reduce body weight, improve glucose homeostasis, and protect against ischemia-reperfusion injury.[5][6][7] These application notes provide a comprehensive overview of this compound dosage and administration in mouse studies, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation: this compound Dosage in Rodent Studies
The following table summarizes the dosages of this compound used in various mouse and rat studies. It is crucial to note that the optimal dosage can vary depending on the animal model, administration route, and specific research question.
| Animal Model | Dosage | Administration Route | Key Findings | Reference(s) |
| Obese and Diabetic Model Mice | Not specified | Not specified | Lowered body weight | [5] |
| X-NDI Mice | 1 mg/kg (single injection) | Intraperitoneal (i.p.) | Antidiuretic effect for 3 hours | |
| X-NDI Mice | Repeated 1 mg/kg injections over 24h | Intraperitoneal (i.p.) | Sustained antidiuretic effect | [8] |
| Neonatal Rats (Hyperoxia model) | 1, 3, 6 mg/kg (daily for 14 days) | Subcutaneous (s.c.) | 3 mg/kg prevented hyperoxia-induced colonic alterations; 6 mg/kg was toxic | [9] |
| Male Rats (Myocardial I/R) | 5 µg/kg (single dose) | Not specified | Increased AMPK and SIRT1 activity; decreased mTOR and p70S6K | |
| Male Rats (Myocardial I/R) | 5 µg/kg/day (for 10 days) | Not specified | Increased AMPK and SIRT1 activity; decreased mTOR and p70S6K | [10] |
| Lean and Obese Zucker Rats | Not specified | Intraperitoneal (i.p.) | Decreased food intake | [11] |
| Mice | Not specified | Intraperitoneal (i.p.) | Increased circulating transaminase levels | [12] |
| Mice (Acute SNS Activation) | 1 mg/kg | Intraperitoneal (i.p.) | Activates sympathetic nervous system signaling | [13] |
Experimental Protocols
Protocol 1: Acute Sympathetic Nervous System Activation in Mice
This protocol is adapted from studies investigating the acute effects of this compound on sympathetic nervous system (SNS) activation.[13]
Materials:
-
This compound sodium salt hydrate
-
Phosphate-buffered saline (PBS)
-
25-gauge needles
-
Syringes
-
Age- and gender-matched mice
Procedure:
-
Preparation of this compound Solution: Prepare a 0.1 mg/mL solution of this compound in PBS.
-
Animal Handling: Firmly scruff the mouse and hold the tail. Position the mouse with its head tilted down and ventral side up.
-
Administration: Administer the this compound solution at a dose of 1 mg/kg body weight via intraperitoneal injection using a 25-gauge needle. The injection volume will be 0.1 mL/10 g of body weight.
-
Incubation: Wait for 3 hours to allow for acute SNS activation. Stagger injections to ensure consistent timing for tissue collection.
-
Tissue Collection: Euthanize the mice and collect tissues for further analysis. Sacrifice the mice in the same order they received the injections.
Protocol 2: Investigation of Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
This protocol is based on a study evaluating the protective effects of this compound in a rat model of myocardial I/R injury.[10]
Materials:
-
This compound
-
Male rats
-
Anesthetic agents
-
Surgical instruments for I/R model creation
-
Triphenyltetrazolium chloride (TTC) for infarct size determination
Procedure:
-
Animal Groups: Divide rats into the following groups:
-
Sham (control)
-
I/R (30 min ischemia / 120 min reperfusion)
-
This compound single dose (5 µg/kg) administered before I/R
-
This compound 10-day treatment (5 µg/kg/day) before I/R
-
-
This compound Administration: Administer this compound according to the group assignments.
-
Myocardial I/R Surgery: Induce myocardial ischemia for 30 minutes, followed by 120 minutes of reperfusion.
-
Infarct Size Assessment: At the end of reperfusion, determine the infarct size using TTC staining and analyze with imaging software.
-
Molecular Analysis: Collect heart tissue to analyze protein expression of key signaling molecules such as AMPK, SIRT1, mTOR, and p70S6K using methods like Western blotting.
Signaling Pathways and Mechanism of Action
This compound primarily exerts its effects through the activation of β3-adrenergic receptors. However, it is also known to stimulate β1- and β2-adrenergic receptors, which can contribute to its overall pharmacological profile.[1] The downstream signaling pathways are complex and can vary depending on the tissue type.
β-Adrenergic Receptor Signaling
Activation of β-adrenergic receptors by this compound typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
References
- 1. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. BRL37344, a β3-adrenergic receptor agonist, decreases nerve-evoked contractions in human detrusor smooth muscle isolated strips: role of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. A beta-3 adrenergic agonist (BRL-37,344) decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
BRL-37344 Administration Protocol for Rats: A Detailed Guide for Researchers
Application Notes and Protocols for the Administration of the β3-Adrenergic Receptor Agonist BRL-37344 in Rat Models
This document provides comprehensive application notes and detailed protocols for the administration of this compound, a selective β3-adrenergic receptor agonist, to rats for research purposes.[1] These guidelines are intended for researchers, scientists, and drug development professionals working with in vivo rat models.
This compound is widely utilized in biomedical research to investigate the role of the β3-adrenergic system in various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and bladder dysfunction.[1] The protocols outlined below cover subcutaneous, intraperitoneal, intravenous, and intracerebroventricular administration routes, providing a framework for consistent and reproducible experimental outcomes.
Data Presentation: Summary of this compound Administration in Rats
The following table summarizes quantitative data from various studies that have administered this compound to rats, offering a comparative overview of dosages and their observed effects across different experimental contexts.
| Administration Route | Dosage | Rat Strain | Experimental Model | Key Observed Effects |
| Subcutaneous (SC) | 1, 3, 6 mg/kg (daily for 14 days) | Sprague-Dawley | Neonatal hyperoxia-induced colonic injury | 3 mg/kg prevented hyperoxia-induced reductions in colonic length and mucin production; 6 mg/kg was toxic.[2] |
| Intraperitoneal (IP) | Not specified | Lean and Obese Zucker | Food intake studies | Decreased food intake.[3] |
| Intraperitoneal (IP) | 2.5 mg/kg (three times a week for two weeks) | Not specified (in mice, adaptable for rats) | Obesity | Lowered body weight.[4] |
| Intravenous (IV) | 0.4 nmol/kg/min (for 10 minutes) | Not specified | Isoprenaline-induced heart failure | Short-term improvement in hemodynamics.[1][5] |
| Intravenous (IV) | 5 µg/kg (bolus injection) | Not specified (in mice, adaptable for rats) | Myocardial ischemia-reperfusion | No activation of eNOS in the heart of HFS mice.[6] |
| Intracerebroventricular (ICV) | 2 and 20 nmol | Wistar | Food intake studies (fasted rats) | 20 nmol dose decreased food intake 1 hour after injection.[7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved in this compound research, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
Caption: this compound signaling cascade via the β3-adrenergic receptor.
General Experimental Workflow for In Vivo Rat Studies
Caption: A typical experimental workflow for in vivo studies with this compound in rats.
Experimental Protocols
The following sections provide detailed step-by-step protocols for the administration of this compound to rats via various routes. It is imperative that all procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Solution
The solubility of this compound can vary depending on its salt form. The sodium salt of this compound is soluble in water up to 100 mM.[8][9] For other forms, DMSO may be required, sometimes with warming or pH adjustment.[3]
Materials:
-
This compound powder
-
Sterile vehicle (e.g., water for injection, 0.9% sterile saline, or DMSO)
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final injection volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of the chosen sterile vehicle to the vial.
-
If using DMSO, vortex thoroughly to dissolve. Gentle warming may be necessary. For aqueous solutions, ensure the powder is fully dissolved.
-
If required, adjust the pH of the solution to a physiologically compatible range (typically pH 7.0-7.4).
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution as recommended by the manufacturer, often at -20°C or -80°C for long-term storage.[3]
Subcutaneous (SC) Administration Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal restrainer (optional)
Procedure:
-
Gently restrain the rat. This can be done manually by grasping the loose skin over the shoulders.
-
Lift the skin over the dorsal midline (nape of the neck) to form a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the rat to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 23-25 gauge)
Procedure:
-
Securely restrain the rat, tilting its head downwards to allow the abdominal organs to shift forward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the presence of urine or intestinal contents. If any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Intravenous (IV) Administration Protocol (Tail Vein)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge) or winged infusion sets
-
A rat restrainer that allows access to the tail
-
Heat lamp or warm water to induce vasodilation
Procedure:
-
Place the rat in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Clean the tail with an appropriate antiseptic.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a small amount of blood entering the needle hub.
-
Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the rat to its cage and monitor its condition.
Intracerebroventricular (ICV) Administration Protocol
This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia. It should only be performed by trained personnel in a sterile surgical environment.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine and anesthetics
-
Surgical instruments
-
Guide cannula and dummy cannula
-
Dental cement and jeweler's screws
-
Hamilton syringe and injection cannula
-
Prepared this compound solution
Procedure (Cannula Implantation):
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Aseptically prepare the surgical site on the scalp.
-
Make a midline incision to expose the skull.
-
Using the appropriate coordinates from a rat brain atlas (e.g., Paxinos and Watson), drill a small hole in the skull over the target lateral ventricle.
-
Lower the guide cannula to the correct depth and secure it to the skull with jeweler's screws and dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for a minimum of one week.[7]
Procedure (Injection):
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the tip of the guide cannula.
-
Connect the injection cannula to a Hamilton syringe via tubing.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL over 60 seconds).[7]
-
Leave the injection cannula in place for a short period (e.g., 60 seconds) to allow for diffusion before withdrawing it.[7]
-
Replace the dummy cannula.
-
Return the rat to its cage and monitor its behavior.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stimulation of β3-adrenoceptors causes phosphorylation of p38 mitogen-activated protein kinase via a stimulatory G protein-dependent pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: BRL-37344 Dissolution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-37344 is a potent and selective β3-adrenoceptor agonist widely utilized in research to investigate metabolic regulation, cardiovascular function, and other physiological processes mediated by the β3-adrenergic system. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the dissolution of this compound sodium salt, preparation of stock and working solutions, and guidelines for its use in cell culture, along with a summary of its key signaling pathways.
Data Presentation
The following table summarizes the key quantitative data for this compound sodium salt, the form most commonly used in research.
| Property | Value | Source(s) |
| Molecular Weight | 385.82 g/mol (anhydrous basis) | [1] |
| Formula | C₁₉H₂₁ClNNaO₄ | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility (Water) | Soluble up to 100 mM | [1] |
| Solubility (DMSO) | 5 mg/mL (with ultrasonic and warming) to 20 mg/mL (with ultrasonic and pH adjustment) | [2][3] |
| Storage of Solid | Store at room temperature or -20°C, keep desiccated | [3] |
| Storage of Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. | [2][3] |
| Typical Cell Culture Working Concentrations | 10⁻¹⁰ M to 10⁻⁵ M (0.1 nM to 10 µM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
This protocol is recommended for the water-soluble sodium salt of this compound.
Materials:
-
This compound sodium salt
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations. For a target concentration of 10 mM (0.01 M) and a final volume of 1 mL (0.001 L), the required mass can be calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 385.82 g/mol = 0.0038582 g = 3.86 mg
-
-
Weigh the compound: Carefully weigh out 3.86 mg of this compound sodium salt.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:1000 in cell culture medium. This can be done in two steps for accuracy:
-
First, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get the final 10 µM working solution.
-
-
-
Application to Cells: Add the appropriate volume of the final working solution to your cell culture plates. Ensure to include a vehicle control (cell culture medium with the same final concentration of the solvent used for the stock solution, in this case, water) in your experimental design.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Workflow for this compound preparation and use in cell culture.
Caption: Key signaling pathways activated by this compound.
Discussion of Signaling Pathways
This compound acts as a selective agonist for the β3-adrenergic receptor (β3-AR), though it can also interact with β1- and β2-adrenoceptors at higher concentrations.[1] The primary signaling cascade initiated by β3-AR activation involves the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] This elevation in cAMP leads to the activation of Protein Kinase A (PKA).
Downstream effects of this compound are cell-type specific but include:
-
eNOS Activation: In some cell types, such as human atrial myocardium, this compound can lead to the activation of endothelial nitric oxide synthase (eNOS), a process that can be independent of β1/β2-AR stimulation.[6][7]
-
Metabolic Regulation: In metabolically active tissues, this compound has been shown to activate AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), while suppressing the mechanistic target of rapamycin (mTOR) and p70S6K signaling pathways.[8]
-
Glucose Uptake: In skeletal muscle cells, this compound can stimulate GLUT4 translocation and glucose uptake, a process that may be mediated by β2-adrenoceptors and dependent on mTORC2, but independent of Akt and AMPK phosphorylation.[9]
Researchers should consider the specific adrenoceptor subtypes expressed in their cell model of interest to anticipate the likely signaling outcomes of this compound treatment.
References
- 1. BRL 37344, sodium salt | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β3-Adrenoceptor activation upregulates apolipoprotein A-I expression in HepG2 cells, which might further promote cholesterol efflux from macrophage foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRL-37344 in In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BRL-37344, a selective β3-adrenoceptor agonist, in various in vitro assays. The information presented herein is curated from peer-reviewed scientific literature to ensure accuracy and reproducibility.
Data Presentation: this compound Concentration in In Vitro Studies
The following table summarizes the effective concentrations of this compound used in a variety of cell lines and in vitro assays. This data is intended to serve as a starting point for experimental design. Optimal concentrations may vary depending on the specific experimental conditions, cell passage number, and desired biological endpoint.
| Cell Type | Assay Type | This compound Concentration | Observed Effect |
| Mouse Soleus Muscle | Fuel Oxidation | 1 x 10⁻¹⁰ M | Increased 2-deoxyglucose uptake, glucose oxidation, and palmitate oxidation.[1] |
| L6 Skeletal Muscle Cells | Glucose Uptake | pEC₅₀ ~7.41 | Increased GLUT4 translocation and glucose uptake via β2-adrenoceptors.[2][3] |
| L6 Skeletal Muscle Cells | cAMP Production | pEC₅₀ ~6.57 | Partial agonist for cAMP generation compared to isoprenaline.[3] |
| Human Atrial Myocardium | eNOS Activation | 10 µM | Increased detection of activated eNOS.[4][5] |
| Human Atrial Myocardium | Force of Contraction | Concentration-dependent | Increased force of contraction, mediated by β1/β2-adrenoceptors.[4] |
| Rat White Adipocytes | Lipolysis | More potent than isoprenaline | Full agonist for lipolysis.[6][7] |
| Human Adipocytes | Lipolysis | - | Partial agonist for lipolysis.[6] |
| T24 Bladder Cells | cAMP Production | 0.1 - 100 µM | Increased cAMP content.[5] |
| Rat Brown Adipocytes | Adenylyl Cyclase Activation | EC₅₀ ~26 nM | Stimulation of adenylyl cyclase.[8][9] |
| HepG2 Cells | Apolipoprotein A-I Expression | 10⁻⁶ M - 10⁻⁵ M | Significantly increased ApoA-I expression.[10] |
| Human Umbilical Arteries | Vasodilation | 10⁻¹⁰ - 10⁻⁴ M | Concentration-dependent relaxation.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for a common in vitro assay.
Figure 1: General this compound signaling cascade via β-adrenoceptors leading to cAMP production.
Figure 2: this compound-mediated glucose uptake in L6 skeletal muscle cells.
Figure 3: this compound-induced eNOS activation in human atrial myocardium.
Figure 4: General experimental workflow for an in vitro lipolysis assay.
Experimental Protocols
In Vitro Lipolysis Assay in Adipocytes
Objective: To measure the effect of this compound on the release of glycerol or free fatty acids (FFA) from differentiated adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes) in a multi-well plate.
-
This compound stock solution.
-
Isoproterenol (positive control).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).
-
Glycerol or FFA detection kit.
Protocol:
-
Culture and differentiate pre-adipocytes to mature adipocytes in a multi-well plate.
-
On the day of the assay, gently wash the cells twice with pre-warmed assay buffer.
-
Prepare serial dilutions of this compound and the positive control (isoproterenol) in the assay buffer. Include a vehicle control (buffer with the same solvent concentration as the drug dilutions).
-
Remove the wash buffer and add the different concentrations of this compound, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator for the desired time (e.g., 1-3 hours).
-
After incubation, carefully collect the supernatant from each well.
-
Measure the concentration of glycerol or FFA in the supernatant using a commercially available kit, following the manufacturer's instructions.
-
Normalize the glycerol/FFA release to the total protein content or cell number in each well.
-
Plot the concentration-response curve and calculate the EC₅₀ value for this compound.
Glucose Uptake Assay in L6 Myotubes
Objective: To determine the effect of this compound on glucose uptake in L6 skeletal muscle cells.
Materials:
-
Differentiated L6 myotubes in a multi-well plate.
-
This compound stock solution.
-
Insulin (positive control).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail (for radiolabeled glucose).
Protocol:
-
Seed L6 myoblasts and differentiate them into myotubes in a multi-well plate.
-
Prior to the assay, serum-starve the myotubes for 3-4 hours in a serum-free medium.
-
Wash the cells twice with pre-warmed KRH buffer.
-
Prepare dilutions of this compound and insulin in KRH buffer. Include a vehicle control.
-
Add the respective treatments to the wells and incubate at 37°C for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose (or fluorescent analog) to each well and incubate for an additional 10-15 minutes.
-
To stop the uptake, quickly wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer.
-
If using 2-deoxy-D-[³H]glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate the rate of glucose uptake and compare the effects of different concentrations of this compound to the controls.
cAMP Accumulation Assay
Objective: To quantify the intracellular cyclic AMP (cAMP) levels in response to this compound treatment.
Materials:
-
Cultured cells of interest (e.g., T24, L6, or adipocytes) in a multi-well plate.
-
This compound stock solution.
-
Forskolin or Isoproterenol (positive controls).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
Protocol:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of this compound and positive controls in the stimulation buffer.
-
Add the compounds to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., ELISA, HTRF).
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample and plot the dose-response curve for this compound.
References
- 1. cAMP-Glo™ Assay Protocol [promega.com]
- 2. Mechanisms of β3-adrenoceptor-induced eNOS activation in right atrial and left ventricular human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of beta 3-adrenoceptor-induced eNOS activation in right atrial and left ventricular human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. saibou.jp [saibou.jp]
- 10. Study of glucose uptake activity of Helicteres isora Linn. fruits in L-6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-37344: A Potent Inducer of Insulin-Independent Glucose Uptake in Skeletal Muscle
Application Note AN-2025-12-08
Introduction
BRL-37344 is a selective β2/β3-adrenoceptor agonist that has garnered significant interest in metabolic research. Notably, it stimulates glucose uptake in skeletal muscle, the primary site for postprandial glucose disposal. This process is crucial for maintaining glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes. This compound offers a promising avenue for therapeutic intervention by promoting glucose uptake through a mechanism independent of the classical insulin signaling pathway. This application note provides a comprehensive overview of the use of this compound in glucose uptake assays, including detailed protocols for researchers in academia and the pharmaceutical industry.
Mechanism of Action
This compound primarily exerts its effects on glucose metabolism in skeletal muscle through the activation of β2-adrenoceptors.[1][2] Unlike insulin, which signals through the canonical PI3K-Akt pathway, this compound initiates a distinct signaling cascade. Activation of the β2-adrenoceptor by this compound leads to the stimulation of the mammalian target of rapamycin complex 2 (mTORC2).[1][2][3][4] This mTORC2 activation is critical for the subsequent translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[1][3][4] The increased density of GLUT4 at the cell surface facilitates the uptake of glucose from the extracellular environment into the muscle cell.
A key feature of this compound is its "biased agonism." While it is a full agonist for stimulating glucose uptake and GLUT4 translocation, it acts as a partial agonist for the production of cyclic AMP (cAMP).[1][3][4] This is significant because the high levels of cAMP produced by non-selective β-agonists like isoprenaline can lead to receptor desensitization and other adverse effects. This compound, in contrast, does not significantly promote β-arrestin recruitment or receptor internalization, suggesting a more sustained therapeutic potential.[1][2][3][4] The signaling pathway is also independent of AMP-activated protein kinase (AMPK) phosphorylation.[1][3]
Signaling Pathway of this compound in Glucose Uptake
Caption: this compound signaling pathway for glucose uptake in skeletal muscle cells.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound in comparison to the non-selective β-adrenoceptor agonist, isoprenaline, in L6 skeletal muscle cells.
| Compound | Assay | pEC50 | Emax | Reference |
| This compound | Glucose Uptake | 7.41 ± 0.2 | 168.1 ± 4.6% of basal | [3] |
| Isoprenaline | Glucose Uptake | 7.45 ± 0.3 | 186.8 ± 7.9% of basal | [3] |
| This compound | cAMP Production | 6.57 ± 0.1 | 6.9 ± 0.3 pmol cAMP/well | [3] |
| Isoprenaline | cAMP Production | 8.44 ± 0.1 | 15.5 ± 0.5 pmol cAMP/well | [3] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Emax is the maximum response achievable by an agonist.
Experimental Protocols
Experimental Workflow for Glucose Uptake Assay
Caption: A generalized workflow for a this compound-stimulated glucose uptake assay.
Detailed Protocol: [3H]-2-Deoxyglucose Uptake in L6 Myotubes
This protocol is a representative method for measuring glucose uptake in rat L6 skeletal muscle cells.
1. Materials and Reagents
-
L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for differentiation)
-
Penicillin-Streptomycin solution
-
This compound
-
Insulin (positive control)
-
Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl2, 1.3 mM MgSO4)[1]
-
[3H]-2-Deoxyglucose
-
2-Deoxyglucose (unlabeled)
-
Bovine Serum Albumin (BSA)
-
0.05 N Sodium Hydroxide (NaOH) for lysis[1]
-
Scintillation cocktail and vials
-
Multi-well plates (e.g., 24-well)
2. Cell Culture and Differentiation
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1][5]
-
Seed cells in 24-well plates and grow to confluence.
-
To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum.[5] Maintain for 5-7 days, changing the medium every 48 hours, until multinucleated myotubes are formed.[5][6]
3. Glucose Uptake Assay
-
Serum Starvation: Before the assay, serum-starve the differentiated L6 myotubes for 18 hours in DMEM containing 0.2% BSA.[1] This step reduces basal glucose uptake.
-
Pre-incubation: Gently wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 30 minutes at 37°C.
-
Treatment: Prepare a dose-response range of this compound (e.g., 10-11 M to 10-5 M) in KRH buffer. Aspirate the buffer from the wells and add the this compound solutions. Include wells for a vehicle control (buffer only) and a positive control (e.g., 100 nM insulin). Incubate for 15-30 minutes at 37°C.[1][4]
-
Glucose Uptake: Add [3H]-2-deoxyglucose to each well (final concentration of ~0.5 µCi/mL) along with unlabeled 2-deoxyglucose (final concentration to bring the total to ~6.5 mM).[1] Incubate for 5-10 minutes at 37°C.[1][6]
-
Termination and Washing: To stop the glucose uptake, rapidly aspirate the radioactive solution and wash the cells four times with ice-cold KRH buffer.[1]
-
Cell Lysis: Add 250 µL of 0.05 N NaOH to each well to lyse the cells.[1]
-
Measurement: Transfer the lysate from each well to a scintillation vial containing scintillation cocktail.[1] Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the protein concentration in parallel wells to normalize the radioactivity counts. Express the results as a fold change over the basal (vehicle control) glucose uptake. Plot the dose-response curve for this compound and calculate the pEC50 value.
Note on Alternative Methods: Non-radioactive methods for measuring 2-deoxyglucose uptake are also available, utilizing fluorescent or luminescent probes, and can be adapted for high-throughput screening.[2][7]
Conclusion
This compound serves as a valuable pharmacological tool for investigating insulin-independent glucose uptake mechanisms in skeletal muscle. The protocols and data presented herein provide a framework for researchers to explore the therapeutic potential of β2-adrenoceptor agonists in the context of metabolic diseases. Careful adherence to the described methodologies will ensure reproducible and reliable results in characterizing the effects of this compound and related compounds on cellular glucose metabolism.
References
- 1. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. smujo.id [smujo.id]
- 6. ijmb.in [ijmb.in]
- 7. Glucose Uptake-Glo Assay Technical Manual [promega.com]
Application Notes and Protocols for BRL-37344 in Myocardial Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-37344 is a selective agonist for the β3-adrenergic receptor (β3-AR), a receptor that has emerged as a promising therapeutic target in cardiovascular diseases. Unlike β1- and β2-adrenergic receptors, which mediate positive inotropic and chronotropic effects, stimulation of β3-AR in the heart is generally associated with negative inotropic effects and cardioprotection.[1][2] This is particularly relevant in the context of myocardial ischemia and reperfusion (I/R) injury, where excessive adrenergic stimulation can be detrimental.
These application notes provide a comprehensive overview of the use of this compound in preclinical myocardial ischemia models. Detailed protocols for in vivo studies in rats, including the induction of myocardial infarction, administration of this compound, and subsequent analysis of cardiac injury and signaling pathways, are presented.
Mechanism of Action and Signaling Pathways
This compound exerts its cardioprotective effects primarily through the activation of β3-adrenergic receptors. In the context of myocardial ischemia, the downstream signaling cascades involve several key pathways that collectively contribute to reducing cell death and preserving cardiac function.
Cardioprotective Signaling of this compound:
Activation of β3-AR by this compound has been shown to stimulate endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO).[3][4] NO plays a crucial role in mediating the negative inotropic effects of β3-AR stimulation, which can be protective by reducing myocardial oxygen demand during ischemic stress.[3]
Furthermore, this compound has been demonstrated to modulate key cellular energy and survival pathways. Studies have shown that pre-treatment with this compound can activate AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), while suppressing the mechanistic target of rapamycin (mTOR) and its downstream effector p70S6K.[1][5] This signaling profile is associated with the preservation of autophagy, a cellular process critical for clearing damaged components and promoting cell survival during ischemia.[1][5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in rat models of myocardial ischemia.
Table 1: this compound Dosage and Administration
| Animal Model | Route of Administration | Dosage | Treatment Schedule | Reference |
| Male Rats | Intravenous (iv) | 0.4 nmol/kg/min for 10 min | Acute administration | [6][7][8] |
| Male Rats | Intraperitoneal (ip) | 5 µg/kg | Single dose pre-treatment before I/R | [1] |
| Male Rats | Intraperitoneal (ip) | 5 µg/kg/day | 10 days pre-treatment before I/R | [1] |
Table 2: Effects of this compound on Myocardial Infarct Size
| Treatment Group | Ischemia Duration | Reperfusion Duration | Infarct Size (% of Risk Area) | Reference |
| Control (I/R) | 30 min | 120 min | 44.84 ± 1.47% | [1] |
| This compound (5 µg/kg, single dose) | 30 min | 120 min | 32.22 ± 1.57% | [1] |
| This compound (5 µg/kg/day, 10 days) | 30 min | 120 min | 29.65 ± 0.55% | [1] |
Experimental Protocols
Animal Model of Myocardial Infarction (Rat)
A widely used and reproducible model for inducing myocardial infarction in rats is the permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (e.g., 6-0 silk)
-
ECG monitoring system (optional but recommended)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Intubate the trachea and connect the animal to a rodent ventilator.
-
Thoracotomy: Make a left lateral thoracotomy incision through the fourth or fifth intercostal space to expose the heart.
-
Pericardiotomy: Carefully open the pericardium to visualize the heart and the LAD coronary artery.
-
LAD Ligation: Identify the LAD, which is typically visible between the pulmonary conus and the left atrium. Pass a 6-0 silk suture underneath the LAD at a position approximately 1-2 mm from its origin.[3][4]
-
Coronary Occlusion: Ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Chest Closure: Close the chest wall in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Recovery: Discontinue the anesthetic and allow the animal to recover on a heating pad. Provide appropriate post-operative analgesia.
Quantification of Myocardial Infarct Size
Triphenyltetrazolium chloride (TTC) staining is a common method for delineating the infarcted myocardium from the viable tissue.
Materials:
-
1% TTC solution in phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Heart slicing apparatus or a sharp blade
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Heart Extraction: At the end of the reperfusion period, excise the heart.
-
Slicing: Remove the atria and rinse the ventricles with cold PBS to remove any remaining blood. Slice the ventricles transversely into 2-3 mm thick sections.
-
TTC Incubation: Immerse the heart slices in a 1% TTC solution and incubate at 37°C for 15-20 minutes.[1][6] Viable tissue, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.[1]
-
Fixation: Transfer the stained slices to 10% formalin for at least 20 minutes to enhance the contrast between the stained and unstained areas.[1]
-
Imaging: Arrange the slices and acquire a high-resolution digital image.
-
Image Analysis: Use image analysis software to measure the total area of the left ventricle and the area of the infarct (pale region) for each slice. The infarct size is typically expressed as a percentage of the total left ventricular area or the area at risk.
Western Blot Analysis of Signaling Proteins
Materials:
-
Cardiac tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AMPK, anti-SIRT1, anti-mTOR, anti-p-mTOR, anti-p70S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen cardiac tissue samples in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound represents a promising therapeutic agent for the mitigation of myocardial ischemia/reperfusion injury. Its unique mechanism of action, involving the activation of protective signaling pathways and modulation of cellular metabolism, offers a distinct advantage over traditional adrenergic modulators. The protocols outlined in these application notes provide a robust framework for researchers to investigate the cardioprotective effects of this compound and further elucidate its therapeutic potential in cardiovascular disease.
References
- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 2. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 3. A novel method for safe and accurate left anterior descending coronary artery ligation for research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]
- 6. medschool.vcu.edu [medschool.vcu.edu]
- 7. Effects of acute injection of BRL 37344 on hemodynamics and β-adrenoreceptors expression in myocardium of rats with heart failure [cjpt.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry with BRL-37344 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its application in research is widespread, particularly in studies involving metabolic regulation, cardiovascular function, and smooth muscle relaxation.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the effects of this compound treatment at the cellular and tissue level by detecting changes in protein expression and localization. These application notes provide detailed protocols and guidance for performing IHC on tissues from subjects treated with this compound, focusing on key signaling pathways affected by its mechanism of action.
This compound primarily exerts its effects through the activation of β3-AR, leading to downstream signaling cascades. Notably, it has been shown to influence the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways, as well as stimulate endothelial nitric oxide synthase (eNOS) activity.[4][5] Understanding these pathways is crucial for interpreting IHC results in the context of this compound's physiological effects.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize quantitative data from studies investigating the effects of this compound treatment. It is important to note that optimal concentrations and treatment durations can vary significantly depending on the experimental model and target tissue.
Table 1: In Vivo this compound Treatment and Protein Expression Changes
| Species | Tissue | Treatment Dose & Duration | Protein Target | Observed Change in Expression | Reference |
| Rat | Myocardium | 5 µg/kg single-dose before I/R | AMPK | Increased | [4] |
| Rat | Myocardium | 5 µg/kg/day for 10 days before I/R | AMPK | Increased | [4] |
| Rat | Myocardium | 5 µg/kg single-dose before I/R | SIRT1 | Significantly Increased | [4] |
| Rat | Myocardium | 5 µg/kg/day for 10 days before I/R | SIRT1 | Increased | [4] |
| Rat | Myocardium | 5 µg/kg single-dose before I/R | mTOR | Decreased | [4] |
| Rat | Myocardium | 5 µg/kg/day for 10 days before I/R | mTOR | Decreased | [4] |
| Rat | Myocardium | 5 µg/kg single-dose before I/R | p70S6K | Decreased | [4] |
| Rat | Myocardium | 5 µg/kg/day for 10 days before I/R | p70S6K | Decreased | [4] |
Table 2: In Vitro this compound Treatment and Cellular Responses
| Cell Type | Treatment Concentration | Protein Target | Observed Effect | Reference |
| Human atrial myocardium | 10 µM | Activated eNOS | Increased detection | [2] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound, as a β3-AR agonist, triggers intracellular signaling cascades that can be visualized using IHC. The following diagrams illustrate the key pathways involved.
Caption: this compound activates β3-AR leading to eNOS activation and other metabolic effects.
Caption: this compound modulates the AMPK/mTOR signaling pathway.
Experimental Workflow for IHC
A typical workflow for assessing the effects of this compound using IHC is outlined below.
Caption: A stepwise workflow for IHC analysis of this compound treated tissues.
Experimental Protocols
Protocol 1: Immunohistochemistry for Phosphorylated eNOS (p-eNOS) in Paraffin-Embedded Tissue
This protocol is adapted from a study on human atrial myocardium and can be optimized for other tissues.[2]
Materials and Reagents:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Sucrose
-
Optimal cutting temperature (OCT) compound (if preparing frozen sections)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen peroxide (H2O2) in methanol
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against p-eNOS (specific to the phosphorylation site of interest, e.g., Ser1177)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-horseradish peroxidase (HRP) complex
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Fixation and Preparation:
-
Immediately after harvesting, fix tissues in 4% paraformaldehyde for 4-24 hours at 4°C.
-
Wash tissues in PBS.
-
For paraffin embedding, dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
For frozen sections, cryoprotect the tissue in a sucrose solution before embedding in OCT and freezing.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration (for paraffin sections):
-
Incubate slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with dH2O.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to 95-100°C for 10-20 minutes in a microwave, pressure cooker, or water bath.
-
Allow slides to cool to room temperature in the buffer.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in 3% H2O2 in methanol for 10 minutes to block endogenous peroxidase activity.
-
Wash in PBS.
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-p-eNOS antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber. The optimal dilution should be determined empirically.
-
Wash in PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash in PBS.
-
Incubate with streptavidin-HRP complex for 1 hour at room temperature.
-
Wash in PBS.
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with dH2O to stop the reaction.
-
Counterstain with hematoxylin.
-
Rinse with dH2O.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: General Immunohistochemistry for Proteins in the AMPK/mTOR Pathway
This is a general protocol that should be optimized for each specific primary antibody.
Materials and Reagents:
-
Same as Protocol 1.
-
Primary antibodies against total or phosphorylated forms of AMPK, mTOR, and p70S6K.
Procedure:
Follow the steps outlined in Protocol 1, with the following considerations:
-
Primary Antibody: The choice of primary antibody is critical. Use antibodies validated for IHC and specific to the target protein and its phosphorylation state if desired. Dilutions will need to be optimized for each antibody.
-
Antigen Retrieval: While citrate buffer (pH 6.0) is a good starting point, some antibodies may require a different pH (e.g., Tris-EDTA, pH 9.0). Consult the antibody datasheet for recommendations.
-
Controls: Include appropriate controls in every experiment:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express the target protein.
-
Isotype Control: Use a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess background staining.
-
Quantitative Data Analysis
Visual assessment of IHC staining can be subjective. For more robust and reproducible data, quantitative analysis is recommended.
Table 3: Methods for Quantitative Analysis of IHC Staining
| Method | Description | Advantages | Disadvantages |
| Manual Scoring (Semi-quantitative) | A pathologist or trained researcher scores the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive cells. An H-score can be calculated. | Relatively simple and does not require specialized software. | Subjective and can have high inter-observer variability. |
| Digital Image Analysis | Uses software to analyze digital images of stained slides. Can measure staining intensity, percentage of positive area, and cell counting. | Objective, reproducible, and provides continuous data. | Requires specialized software and hardware. The analysis parameters need to be carefully set and validated. |
General Steps for Digital Image Analysis:
-
Image Acquisition: Capture high-resolution digital images of the stained slides under consistent lighting conditions.
-
Image Processing: Use software (e.g., ImageJ/Fiji, QuPath) to process the images. This may include color deconvolution to separate the DAB and hematoxylin stains.
-
Thresholding: Set a threshold to distinguish between positive staining and background.
-
Measurement: Quantify parameters such as:
-
Mean Optical Density: The average intensity of the stain.
-
Percentage of Positive Area: The proportion of the tissue area that is positively stained.
-
Cell Counting: The number of positive and negative cells.
-
-
Data Analysis: Perform statistical analysis on the quantitative data from different treatment groups.
Troubleshooting
Table 4: Common IHC Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Staining | - Primary antibody not effective- Incorrect antibody dilution- Inadequate antigen retrieval- Protein not present in the tissue | - Use a validated antibody- Optimize antibody concentration- Optimize antigen retrieval method and duration- Use a positive control tissue |
| High Background | - Non-specific antibody binding- Endogenous peroxidase activity not blocked- Sections dried out during staining | - Increase blocking time or use a different blocking agent- Ensure complete blocking of endogenous peroxidases- Keep sections in a humidified chamber |
| Weak Staining | - Primary antibody concentration too low- Insufficient incubation time- Inadequate antigen retrieval | - Increase antibody concentration or incubation time- Optimize antigen retrieval |
| Tissue Detachment | - Aggressive antigen retrieval- Poor slide adhesion | - Use a gentler heating method for antigen retrieval- Use positively charged slides |
By following these detailed application notes and protocols, researchers can effectively utilize immunohistochemistry to investigate the cellular and tissue-specific effects of this compound treatment, leading to a deeper understanding of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10 Tips for Quantifying Immunohistochemistry Staining | Technology Networks [technologynetworks.com]
- 4. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NO production and eNOS phosphorylation induced by epinephrine through the activation of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following BRL-37344 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-37344 is a selective agonist for the β3-adrenergic receptor, a G-protein coupled receptor involved in various physiological processes.[1] Stimulation of the β3-adrenergic receptor with this compound initiates a cascade of downstream signaling events that can be effectively investigated using Western blot analysis. This document provides detailed protocols and application notes for performing Western blot analysis to assess the activation of key signaling pathways modulated by this compound. The primary pathways of interest include the AMPK/SIRT1/mTOR axis, the PI3K/Akt pathway, the MAPK/ERK pathway, and the phosphorylation of endothelial nitric oxide synthase (eNOS). These pathways are crucial in cellular metabolism, survival, and cardiovascular function.
Key Signaling Pathways Activated by this compound
This compound stimulation has been shown to modulate several critical intracellular signaling pathways:
-
AMPK/SIRT1/mTOR Pathway: this compound can lead to the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are key regulators of cellular energy homeostasis.[2] Activated AMPK and SIRT1 can, in turn, inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation.[2]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival, proliferation, and metabolism. This compound has been shown to induce the phosphorylation and activation of Akt.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound can stimulate the phosphorylation of ERK1/2.
-
eNOS Phosphorylation: this compound can induce the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3]
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effects of this compound on protein expression in a myocardial ischemia/reperfusion (I/R) model. The data is presented as a percentage of the control group.
| Target Protein | Treatment Group | Protein Expression (% of Control) |
| AMPK | I/R | 76.24 ± 1.48 |
| I/R + this compound (single dose) | 71.03 ± 0.86 | |
| SIRT1 | I/R | 73.11 ± 2.63 |
| I/R + this compound (single dose) | 64.59 ± 2.14 | |
| mTOR | I/R | 139.4 ± 2.40 |
| I/R + this compound (single dose) | 125.6 ± 2.01 | |
| p70S6K | I/R | 144.8 ± 4.45 |
| I/R + this compound (single dose) | 124.0 ± 2.90 |
Data adapted from a study on myocardial ischemia/reperfusion.[2] Values are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathways.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocols
This section provides a comprehensive protocol for Western blot analysis following this compound stimulation.
I. Cell Culture and this compound Stimulation
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Starvation (Optional): For studies involving phosphorylation events, serum-starve the cells for 4-6 hours or overnight in serum-free media prior to stimulation to reduce basal phosphorylation levels.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution to the desired final concentration in pre-warmed cell culture media.
-
Stimulation: Remove the starvation media and add the media containing this compound. Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes for phosphorylation events; longer for protein expression changes). Include a vehicle-treated control group.
II. Sample Preparation
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
To an aliquot of each lysate, add an equal volume of 2x Laemmli sample buffer containing β-mercaptoethanol or DTT.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge briefly before loading onto the gel.
-
III. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Transfer efficiency can be checked by staining the membrane with Ponceau S.
-
IV. Immunodetection
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Recommended primary antibodies:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
SIRT1
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6 Kinase (Thr389)
-
Total p70S6 Kinase
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-eNOS (Ser1177)
-
Total eNOS
-
β-Actin or GAPDH (as loading controls)
-
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
V. Detection and Data Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For phosphorylation studies, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
For protein expression studies, normalize the intensity of the target protein band to the intensity of a loading control (e.g., β-actin or GAPDH).
-
Calculate the fold change in protein phosphorylation or expression relative to the vehicle-treated control.
-
Perform statistical analysis to determine the significance of the observed changes.
-
References
Troubleshooting & Optimization
BRL-37344 solubility issues and solutions
Welcome to the technical support center for BRL-37344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective β3-adrenoceptor agonist.[1][2] It is widely used in research to study the roles of the β3-adrenergic system in various physiological processes, including lipolysis, thermogenesis, and bladder function.[3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used to investigate the therapeutic potential of targeting the β3-adrenoceptor. This includes studies related to obesity and metabolic diseases, overactive bladder, and cardiovascular conditions.[1][3][4]
Q3: Is this compound selective for the β3-adrenoceptor?
A3: this compound is considered a selective β3-adrenoceptor agonist. However, at higher concentrations, it may also exhibit activity at β1- and β2-adrenoceptors.[2][5] It's crucial to consider the concentration range used in your experiments to ensure target selectivity.
Q4: How should I store this compound powder and stock solutions?
A4: The solid powder form of this compound should be stored at room temperature or -20°C, depending on the supplier's recommendation, and kept desiccated.[1][6][7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][8] Stability in solution is typically cited for 1 to 6 months, depending on the storage temperature.[4][7][8]
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties when dissolving this compound. The following guide addresses common solubility problems and provides practical solutions.
Issue 1: My this compound (sodium salt) is not fully dissolving in water.
-
Cause: While the sodium salt of this compound is generally reported to be water-soluble, achieving high concentrations can be challenging. The actual solubility can be affected by the purity of the compound, the degree of hydration, and the pH of the water.
-
Solution:
-
Check the Certificate of Analysis (CoA): Always refer to the batch-specific molecular weight and solubility information provided on the CoA.
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.
-
Sonication: Use a bath sonicator for 10-15 minutes to break down any particulates.
-
pH Adjustment: Although generally not required for the sodium salt in water, slight adjustments to a more basic pH can sometimes improve solubility. Use dilute NaOH with caution.
-
Issue 2: The compound precipitates out of my aqueous working solution after diluting the DMSO stock.
-
Cause: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution as the solvent environment changes.
-
Solution:
-
Minimize Final DMSO Concentration: Keep the final DMSO concentration in your aqueous medium as low as possible, ideally below 0.5%, to reduce solvent-induced precipitation and cellular toxicity.
-
Step-wise Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution step.
-
Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Use of Surfactants or Co-solvents: For challenging in vivo or in vitro systems, consider the use of biocompatible surfactants like Tween-80 or co-solvents such as PEG300. However, these require careful validation to ensure they do not interfere with the experimental outcome.
-
Issue 3: I am observing inconsistencies in solubility between different batches of this compound.
-
Cause: Variations in the hydration state of the sodium salt can lead to different effective molecular weights between batches, impacting the mass of compound needed to achieve a specific molar concentration. Purity differences can also play a role.
-
Solution:
-
Always Use Batch-Specific Molecular Weight: Recalculate the required mass of the compound based on the molecular weight provided on the CoA for the specific batch you are using.[2]
-
Perform a Small-Scale Solubility Test: Before preparing a large volume of stock solution, test the solubility of a small amount of the new batch to confirm its characteristics.
-
Data Presentation: this compound Solubility
The reported solubility of this compound can vary between suppliers. The following table summarizes available data for the sodium salt form.
| Solvent | Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Water | Tocris Bioscience | 38.58 | 100 | |
| Water | R&D Systems | - | 100 | |
| Water | Sigma-Aldrich | 10 | ~25.9 | Clear solution.[9] |
| PBS (pH 7.2) | Cayman Chemical | 10 | ~25.9 | |
| DMSO | MedchemExpress | 20 | 54.97 | Requires ultrasonication and pH adjustment to 3 with 1M HCl.[4] |
| DMSO | Sigma-Aldrich | 18 | ~46.6 | Requires warming.[6][9] |
| DMSO | Cayman Chemical | 5 | ~13.0 | |
| DMSO | MedchemExpress (sodium salt) | 5 | 12.96 | Requires ultrasonication and warming.[8] |
Note: Molar concentrations are calculated based on a molecular weight of 385.82 g/mol (anhydrous sodium salt) and may vary with the hydration state.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Sodium Salt
-
Determine Mass: Based on the batch-specific molecular weight from the CoA, calculate the mass of this compound sodium salt required to prepare the desired volume of a 10 mM solution. (Mass = 0.01 mol/L * Volume (L) * MW ( g/mol )).
-
Initial Dissolution: Add the calculated mass of this compound to a sterile conical tube. Add approximately 80% of the final desired volume of sterile, purified water.
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If particulates remain, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently. If necessary, use a bath sonicator for 5-10 minutes.
-
Final Volume: Once the compound is fully dissolved, add water to reach the final desired volume and vortex to ensure homogeneity.
-
Sterilization & Storage: If required for your application, sterile-filter the solution using a 0.22 µm filter. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visualizations
This compound Signaling Pathway
This compound acts as an agonist at the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10][11][12] PKA then phosphorylates various downstream targets to elicit physiological responses. In some cell types, β3-adrenoceptor activation has also been linked to the activation of endothelial nitric oxide synthase (eNOS).[2]
Caption: Canonical signaling pathway of this compound via the β3-adrenergic receptor.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address common solubility challenges encountered when preparing this compound solutions.
Caption: Step-by-step workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BRL-37344
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRL-37344. The information focuses on understanding and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cardiovascular effects (e.g., increased heart rate or contractility) in our cardiac tissue model after applying this compound, even though we are targeting β3-adrenergic receptors. What could be the cause?
A1: This is a known off-target effect of this compound. While it is a preferential β3-adrenoceptor agonist, it also has a distinct affinity for β1 and β2-adrenoceptors, particularly at higher concentrations.[1][2][3] The positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects are often mediated by these off-target interactions with β1/β2-adrenoceptors in the myocardium.[2]
Troubleshooting:
-
Concentration-Response Curve: Perform a detailed concentration-response curve to determine if the observed effect is more potent at higher concentrations, which is characteristic of off-target β1/β2 activation.
-
Selective Antagonists: To confirm β1/β2-adrenoceptor involvement, pre-incubate your tissue with a non-selective β-blocker like propranolol or selective β1 (e.g., atenolol) and β2 (e.g., ICI 118551) antagonists. The off-target cardiovascular effects should be attenuated or abolished in the presence of these antagonists.[1][2][4]
-
Alternative Agonists: Consider using a more selective β3-adrenoceptor agonist if the off-target cardiac effects interfere with your experimental goals.
Q2: Our experiments on skeletal muscle glucose uptake are showing inconsistent results with this compound. At some concentrations, we see an increase in glucose utilization, while at others, we see a decrease. Why is this happening?
A2: this compound exhibits biphasic effects on glucose utilization in rat skeletal muscle.[5] At low nanomolar concentrations (<1 nM), it stimulates glucose uptake, likely through the intended β3-adrenoceptors. However, at higher micromolar concentrations (>1 µM), it can inhibit glucose utilization by activating β2-adrenoceptors, which can also inhibit glycogen synthesis.[5]
Troubleshooting:
-
Re-evaluate Concentration Range: Ensure your experimental concentrations are appropriate for selectively activating β3-adrenoceptors without engaging β2-adrenoceptors. A thorough concentration-response analysis is recommended.
-
Use a β2-Antagonist: To isolate the β3-adrenoceptor effect, co-administer this compound with a selective β2-adrenoceptor antagonist like ICI 118551. This should block the inhibitory effect on glucose uptake observed at higher concentrations of this compound.[5]
-
Alternative Agonist: If the biphasic effect complicates data interpretation, consider using another β3-agonist, such as CL 316 ,243, which has been reported to stimulate glucose uptake without the subsequent inhibition at higher concentrations.[5]
Q3: We are using this compound to study β3-adrenoceptor signaling but are unsure which downstream pathways to investigate for off-target effects. What are the key signaling pathways involved?
A3: The primary on-target pathway for β3-adrenoceptor activation by this compound in some tissues involves the induction of endothelial nitric oxide synthase (eNOS).[1][2] However, the key off-target signaling is mediated by β1/β2-adrenoceptors. In cardiac tissue, this leads to an increase in intracellular Ca2+ transients, resulting in increased contractility.[1][2] In skeletal muscle, the off-target β2-adrenoceptor activation can lead to inhibition of glycogen synthesis.[5]
Quantitative Data: Selectivity Profile of this compound
| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity (Fold vs. β3) | Reference |
| β3-Adrenoceptor | 287 nM | 15 nM | - | [6][7] |
| β1-Adrenoceptor | 1750 nM | - | ~6-fold (Ki) | [6] |
| β2-Adrenoceptor | 1120 nM | - | ~4-fold (Ki) | [6] |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in a binding assay. EC50 values represent the concentration that produces 50% of the maximal response in a functional assay. The selectivity fold is calculated based on the ratio of Ki values.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a generalized method to determine the binding affinity (Ki) of this compound for β1, β2, and β3-adrenoceptors.
Materials:
-
Cell membranes prepared from cells stably expressing human β1, β2, or β3-adrenoceptors.
-
Radioligand (e.g., [3H]dihydroalprenolol for β1/β2, [125I]iodocyanopindolol for β3).
-
This compound stock solution.
-
Non-specific binding control (e.g., high concentration of propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Scintillation counter and vials or gamma counter.
Methodology:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a suitable unlabeled antagonist.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Isolated Tissue Bath for Functional Analysis
This protocol describes a method for assessing the functional effects of this compound on isolated tissue strips, such as human atrial myocardium or rat skeletal muscle.
Materials:
-
Isolated tissue strips (e.g., human atrial trabeculae, rat soleus muscle).
-
Organ bath system with temperature control and oxygenation (95% O2, 5% CO2).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Force transducer and data acquisition system.
-
This compound and antagonist stock solutions.
Methodology:
-
Tissue Mounting: Mount the isolated tissue strip in the organ bath containing physiological salt solution, maintained at 37°C and continuously gassed.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Stimulation (if applicable): For muscle contractility studies, tissues may be electrically field-stimulated at a set frequency and voltage.
-
Baseline Recording: Record baseline parameters (e.g., force of contraction, relaxation) for a stable period.
-
Drug Addition: Add cumulative concentrations of this compound to the organ bath, allowing the tissue response to stabilize at each concentration before adding the next.
-
Antagonist Studies: In a separate set of experiments, pre-incubate the tissue with a specific antagonist (e.g., propranolol) for a defined period before constructing the this compound concentration-response curve.
-
Data Analysis: Measure the change in the parameter of interest (e.g., increase in force of contraction) from baseline at each this compound concentration. Plot the response against the logarithm of the drug concentration to generate a concentration-response curve and determine the EC50 and maximal effect.
Visualizations
Caption: Off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A beta-3 adrenergic agonist (BRL-37,344) decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
Optimizing BRL-37344 concentration for maximal response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRL-37344, a selective β3-adrenergic receptor agonist, in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes for a maximal response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] Its primary mechanism of action involves binding to and activating β3-ARs, which are G-protein coupled receptors. This activation typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of downstream signaling pathways.[3] In some tissues, this compound-mediated β3-AR stimulation can also induce nitric oxide production via endothelial nitric oxide synthase (eNOS).[4][5]
Q2: What are the typical concentration ranges for this compound in in vitro and in vivo experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell type, tissue, and experimental model.
-
In Vitro : Effective concentrations can range from as low as 10⁻¹¹ M for stimulating glucose utilization in skeletal muscle to 10⁻⁴ M for inducing vasodilation in arterial rings.[6][7] A common working range for observing significant β3-AR-mediated effects in isolated tissues is between 0.01 µM and 100 µM.[4]
-
In Vivo : Dosing in animal models varies based on the administration route and the intended biological effect. Reported effective doses include 5 µg/kg in rats to study cardioprotective effects, 1 mg/kg in mice for antidiuretic effects, and 2.5 mg/kg in mice for effects on body weight.[8][9][10]
Q3: Is this compound completely selective for the β3-adrenergic receptor?
A3: While this compound is considered a preferential β3-AR agonist, it can exhibit activity at β1- and β2-adrenergic receptors, particularly at higher concentrations.[4][5] For instance, in human atrial myocardium, the positive inotropic effects of this compound were found to be mediated by β1/β2-AR stimulation.[4][5] It is crucial to consider potential off-target effects in your experimental design and data interpretation.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically available as a sodium salt. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][11] It is recommended to prepare fresh solutions, but if storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][9] Avoid repeated freeze-thaw cycles.[9] For some applications, this compound can be dissolved in saline.[12]
Troubleshooting Guide
Problem 1: No or low response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific model. Start with a wide range of concentrations (e.g., 1 nM to 100 µM).[4][6] |
| Poor Solubility | Ensure complete dissolution of this compound. Gentle warming and sonication may be necessary when dissolving in DMSO.[9][11] Use freshly opened, high-purity DMSO as it can be hygroscopic.[1][9] |
| Receptor Expression | Verify the expression of β3-adrenergic receptors in your cell line or tissue of interest using techniques like qPCR, Western blot, or immunohistochemistry. |
| Degraded Compound | Use a fresh vial of this compound and prepare new stock solutions. Ensure proper storage conditions have been maintained.[1][9] |
| Cell/Tissue Health | Ensure cells are healthy and not overly confluent. For tissue preparations, ensure proper isolation and maintenance in appropriate physiological buffers. |
Problem 2: Observing unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| Activation of β1/β2-Adrenergic Receptors | Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using selective β1- and β2-adrenergic receptor antagonists (e.g., propranolol) to block these off-target effects and confirm the involvement of β3-AR.[4][5] |
| Biphasic Dose-Response | In some systems, like skeletal muscle, this compound can have biphasic effects, with low concentrations stimulating and high concentrations inhibiting a response.[6] A full dose-response curve is essential to identify these effects. |
| Model-Specific Signaling | The signaling pathways activated by this compound can be cell-type specific. Characterize the downstream signaling in your model to understand the observed effects. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) and Potency (pD2) of this compound
| Receptor Subtype | Ki (nM) | pD2 | Species/Tissue |
| β3-Adrenoceptor | 287 | 7.41 | Human |
| β1-Adrenoceptor | 1750 | - | Human |
| β2-Adrenoceptor | 1120 | - | Human |
Data compiled from Tocris Bioscience and a study on rabbit jejunum.[13]
Table 2: Exemplary Effective Concentrations of this compound in Various Experimental Models
| Model System | Effect Measured | Effective Concentration |
| Human Atrial Myocardium | Increased Force of Contraction | 0.01 µM - 100 µM |
| Rat Skeletal Muscle | Increased Glucose Utilization | 10⁻¹¹ M - 10⁻⁹ M |
| Human Pulmonary Arteries | Vasodilation | 10⁻⁸ M - 10⁻⁴ M |
| L6 Skeletal Muscle Cells | GLUT4 Translocation | Similar potency to isoprenaline |
| Rat Portal Vein | Inhibition of Contractions | 10⁻⁹ M - 10⁻⁵ M |
Data compiled from multiple research articles.[3][4][6][7][14]
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for this compound in Isolated Tissue Baths
This protocol is adapted from studies on human atrial myocardium and pulmonary arteries.[4][7]
-
Tissue Preparation: Isolate tissue of interest (e.g., atrial trabeculae, arterial rings) and mount in an organ bath containing an appropriate physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for a defined period (e.g., 1-2 hours) under a resting tension, changing the buffer periodically.
-
Pre-contraction (for vasodilation studies): If studying vasodilation, contract the tissue with an appropriate agonist (e.g., norepinephrine, 1 µM) to reach a stable plateau.
-
Cumulative Addition of this compound: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). Allow the response to each concentration to stabilize before adding the next.
-
Data Recording: Continuously record the isometric tension using a force-displacement transducer.
-
Data Analysis: Express the response as a percentage of the maximal response or the pre-contraction tension. Plot the concentration-response curve using a non-linear regression model to determine parameters like EC50 and Emax.
Protocol 2: Investigating this compound Effects on Signaling Pathways in Cultured Cells
This protocol is a general guideline based on studies of signal transduction.[3]
-
Cell Culture: Plate cells (e.g., L6 myoblasts) in appropriate culture vessels and grow to a desired confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for a specified time (e.g., 2-4 hours) in a serum-free medium to reduce basal signaling.
-
This compound Treatment: Treat the cells with various concentrations of this compound for different time points as determined by your experimental goals. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the activation of downstream signaling molecules (e.g., phosphorylation of AMPK, mTOR) by Western blotting using phospho-specific antibodies.
-
cAMP Measurement: To measure intracellular cAMP levels, use a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ≥98% (HPLC), β3-adrenergic receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. dial.uclouvain.be [dial.uclouvain.be]
- 13. Characterisation of the atypical beta-adrenoceptor in rabbit isolated jejunum using BRL 37344, cyanopindolol and SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BRL 37344 inhibited adrenergic transmission in the rat portal vein via atypical beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with BRL-37344
Welcome to the technical support center for BRL-37344. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental design.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, a compound known for its primary activity as a β3-adrenoceptor agonist but also for its effects on other β-adrenoceptor subtypes.
Issue 1: Unexpected Positive Inotropic Effect in Cardiac Tissue
Question: I am using this compound to study β3-adrenoceptor signaling in isolated atrial tissue, but I am observing an increase in the force of contraction. Isn't this compound supposed to be a β3-agonist, which is typically associated with negative inotropic effects in ventricular tissue?
Answer: This is a well-documented off-target effect of this compound. While this compound is a potent β3-adrenoceptor agonist, it also has affinity for β1- and β2-adrenoceptors, particularly at higher concentrations. The positive inotropic effect you are observing in human atrial myocardium is mediated by the stimulation of these β1- and β2-adrenoceptors.[1][2] This effect can be blocked by the non-selective β-blocker propranolol.[1][2]
Simultaneously, this compound does activate the β3-adrenoceptor in atrial tissue, leading to the activation of endothelial nitric oxide synthase (eNOS).[1][2] However, in this tissue type, the β1/β2-mediated increase in contractility appears to be the dominant functional outcome.
Issue 2: Biphasic or No Effect on Glucose Uptake in Skeletal Muscle
Question: I am investigating the effect of this compound on glucose uptake in isolated rat soleus muscle. I am seeing inconsistent results; sometimes there is a stimulation of glucose uptake, and at other times there is no effect or even an inhibition. What could be causing this variability?
Answer: this compound exhibits a biphasic effect on glucose utilization in rat isolated skeletal muscle.
-
Low Concentrations (<1 nM): At nanomolar and sub-nanomolar concentrations, this compound stimulates glucose uptake. This effect is thought to be mediated by an atypical β-adrenoceptor, as it is not blocked by conventional β1 or β2 antagonists.
-
High Concentrations (>1 nM): At micromolar concentrations, this compound can cause an inhibition of glucose utilization. This inhibitory effect is mediated by the activation of β2-adrenoceptors and is associated with the inhibition of glycogen synthesis.
Therefore, the concentration of this compound you are using is critical. We recommend performing a full dose-response curve to characterize the effect in your specific experimental system.
Issue 3: Discrepancy Between Binding Affinity and Functional Potency
Question: I've noticed in the literature that the binding affinity of this compound for β-adrenoceptors doesn't always seem to correlate with its functional potency in stimulating downstream effects. Why is this?
Answer: This is a key characteristic of this compound's pharmacology. For instance, in rat brown adipose tissue, this compound is significantly more potent at stimulating adenylate cyclase activity than would be predicted by its binding affinity in competition displacement studies with radioligands like [125I]cyanopindolol. This discrepancy has led to the suggestion that there may be different populations of β-adrenoceptors within the same tissue, with varying affinities for this compound. It is also possible that this compound exhibits biased agonism, where it preferentially activates certain downstream signaling pathways over others, independent of its binding affinity.
Data Presentation
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Receptor Subtype | Species | Binding Affinity (Ki) | Functional Potency (EC50/pEC50) | Tissue/Cell Line | Reference |
| β1-adrenoceptor | Porcine | 1750 nM | - | - | [3] |
| β2-adrenoceptor | Human | - | pEC50 = 7.47 ± 0.09 | CHO-K1 cells | [4] |
| β3-adrenoceptor | Porcine | 287 nM | - | - | [3] |
| β3-adrenoceptor | Human | - | pEC50 = 6.45 | CHO-K1 cells | [4] |
Note: Ki values represent the inhibition constant, indicating the concentration of the drug that occupies 50% of the receptors. EC50/pEC50 values represent the concentration/negative log of the concentration that produces 50% of the maximal response.
Experimental Protocols
Protocol 1: Measurement of Glucose Uptake in Isolated Rat Soleus Muscle
This protocol is adapted from standard methods for assessing glucose uptake in isolated rodent skeletal muscle.
Materials:
-
Krebs-Henseleit buffer (KHB) supplemented with 0.1% bovine serum albumin (BSA), 2 mM sodium pyruvate, and 6 mM mannitol.
-
This compound stock solution.
-
Insulin (for positive control).
-
[3H]-2-deoxy-D-glucose (2-DG).
-
[14C]-mannitol (for extracellular space determination).
-
Scintillation vials and fluid.
-
Liquid nitrogen.
Procedure:
-
Muscle Dissection: Isolate soleus muscles from rats and keep them in oxygenated KHB.
-
Pre-incubation: Place individual muscles in vials containing 2 mL of KHB with or without the desired concentrations of this compound or insulin. Incubate for 20-30 minutes at 37°C with continuous gassing (95% O2, 5% CO2).
-
Glucose Uptake: Transfer each muscle to a new vial containing 2 mL of KHB with the same additions as the pre-incubation step, plus [3H]-2-DG (e.g., 2.25 mCi/mmol) and [14C]-mannitol (e.g., 0.022 mCi/mmol). Incubate for 20-60 minutes at 37°C with continuous gassing.
-
Washing: To remove extracellular tracers, transfer the muscles through a series of washes in ice-cold KHB.
-
Sample Processing: Blot the muscles, freeze them in liquid nitrogen, and store at -80°C until analysis.
-
Analysis: Homogenize the muscle samples and determine the intracellular concentrations of [3H]-2-DG and [14C]-mannitol by liquid scintillation counting.[5][6]
Protocol 2: Assessment of Cardiomyocyte Contractility
This protocol provides a general framework for measuring the contractility of isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from adult rat ventricle or human iPSC-derived).
-
Tyrode's solution.
-
This compound stock solution.
-
Isoproterenol (for positive control).
-
Propranolol (for antagonist studies).
-
Ion indicators (e.g., Fura-2 AM for calcium imaging).
-
Microscope with video imaging capabilities and analysis software.
-
Force transducer or similar mechanical measurement device.
Procedure:
-
Cell Preparation: Isolate and plate cardiomyocytes according to standard laboratory protocols. For contractility measurements, cells can be cultured on deformable substrates or between force-sensing pillars.[7][8][9][10][11]
-
Baseline Recording: Perfuse the cells with Tyrode's solution and record baseline contractile parameters (e.g., shortening amplitude, velocity, calcium transients) for a stable period.
-
Drug Application: Introduce this compound at the desired concentrations into the perfusion solution. Allow for an equilibration period to reach a steady-state effect.
-
Data Acquisition: Record the contractile parameters in the presence of this compound. For antagonist studies, pre-incubate the cells with an antagonist like propranolol before adding this compound.
-
Data Analysis: Analyze the recorded data to quantify changes in contractility parameters compared to baseline.
Mandatory Visualizations
Signaling Pathways
This compound signaling in cardiac tissue.
This compound signaling in skeletal muscle.
Experimental Workflow
General experimental workflow.
References
- 1. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cardiomyocyte Impedance Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
BRL-37344 Tachyphylaxis and Desensitization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis and desensitization associated with the β3-adrenergic receptor agonist, BRL-37344.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] Its primary mechanism of action involves binding to and activating β3-ARs, which are G-protein coupled receptors (GPCRs). This activation typically leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] The downstream effects are tissue-specific, including lipolysis in adipose tissue and relaxation of detrusor smooth muscle.[3][4]
Q2: Does this compound induce tachyphylaxis or desensitization?
The answer is nuanced and depends on the receptor subtype and tissue being studied.
-
β3-Adrenergic Receptor: While receptor desensitization is a common feature of GPCRs, the mechanisms for β3-AR are still under investigation.[3] Some studies suggest that prolonged exposure to agonists can lead to a decrease in β3-AR mRNA levels, though the direct impact on functional receptor protein expression is not definitively established.[3]
-
β2-Adrenergic Receptor: Interestingly, a key study has shown that this compound can stimulate β2-adrenergic receptors in skeletal muscle to promote glucose uptake without causing the classical receptor desensitization or internalization that is typically observed with non-selective β-agonists like isoprenaline.[5] This is attributed to this compound's failure to recruit β-arrestin1/2 to the β2-AR.[5]
Q3: Why am I observing desensitization in my experiments with this compound?
If you are observing desensitization, consider the following possibilities:
-
Off-target effects: this compound is a preferential β3-AR agonist, not an exclusively selective one. At higher concentrations, it can activate β1- and β2-adrenergic receptors.[6][7] These receptor subtypes are well-known to undergo classical desensitization mediated by G-protein-coupled receptor kinases (GRKs) and β-arrestin.[8]
-
Experimental model: The specific cell line or animal model you are using may have a different expression profile of β-adrenergic receptor subtypes, leading to a more pronounced desensitization phenotype if β1 or β2 receptors are dominant.
-
Agonist concentration and duration of exposure: Continuous or high-concentration exposure to any agonist increases the likelihood of receptor desensitization.
Q4: What is the classical mechanism of β-adrenergic receptor desensitization?
Classical β-adrenergic receptor desensitization is a rapid process to prevent overstimulation. The key steps are:
-
Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) are recruited to the receptor and phosphorylate serine and threonine residues in its C-terminal tail.[8]
-
β-arrestin binding: The phosphorylated receptor is now a high-affinity binding site for β-arrestin proteins.[8]
-
Uncoupling: β-arrestin binding sterically hinders the receptor's interaction with its G-protein, thereby uncoupling it from downstream signaling pathways.[8]
-
Internalization: β-arrestin also acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis.[9]
Troubleshooting Guides
Issue 1: Unexpected Desensitization Observed
Symptoms:
-
Diminished response (e.g., decreased cAMP production, reduced lipolysis) after repeated or prolonged application of this compound.
-
A rightward shift in the concentration-response curve for this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target activation of β1/β2-ARs | 1. Verify Receptor Subtype Specificity: Use selective antagonists for β1-AR (e.g., atenolol) and β2-AR (e.g., ICI-118,551) to see if the desensitization is attenuated. 2. Titrate this compound Concentration: Perform a dose-response curve to identify the lowest effective concentration that minimizes off-target effects. |
| High Agonist Concentration | Optimize Agonist Concentration: Reduce the concentration of this compound used in your experiments. Even for β3-AR, prolonged high concentrations can lead to downregulation. |
| Cell Line/Tissue Variability | Characterize Your Model: Perform qPCR or Western blotting to determine the relative expression levels of β1, β2, and β3-adrenergic receptors in your experimental system. |
Issue 2: Inability to Replicate the Lack of Desensitization for β2-AR Mediated Effects
Symptoms:
-
Observing desensitization of a β2-AR-mediated response (e.g., glucose uptake in L6 cells) upon this compound treatment, contrary to published findings.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Agonist Comparison | Use a Positive Control for Desensitization: Run a parallel experiment with a non-selective β-agonist known to cause desensitization, such as isoprenaline. This will validate that your system is capable of desensitizing. |
| Assay Conditions | Review Experimental Protocol: Ensure that your assay conditions (e.g., cell density, serum starvation, incubation times) are consistent with established protocols. |
| Cell Line Integrity | Verify Cell Line: Confirm the identity and passage number of your cell line. High passage numbers can lead to phenotypic drift. |
Experimental Protocols
Protocol 1: Assessing β-Adrenergic Receptor Desensitization via cAMP Measurement
Objective: To determine if this compound induces desensitization of β-adrenergic receptors in a cell-based assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 cells transfected with the desired β-AR subtype) in a 24-well plate and grow to 80-90% confluency.
-
Pre-treatment (Desensitization):
-
Treat cells with this compound (e.g., 1 µM) or a control agonist (e.g., 10 µM isoprenaline) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Include a vehicle-treated control group.
-
-
Washout: Gently wash the cells three times with warm, serum-free media to remove the pre-treatment agonist.
-
Re-stimulation: Acutely stimulate the cells with a range of concentrations of the same agonist (this compound or isoprenaline) for 15 minutes in the presence of a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Generate concentration-response curves for the re-stimulation and compare the Emax and EC50 values between the pre-treated and vehicle-treated groups. A decrease in Emax or a rightward shift in the EC50 indicates desensitization.
Protocol 2: Investigating β-Arrestin Recruitment
Objective: To determine if this compound promotes the recruitment of β-arrestin to the β2-adrenergic receptor.
Methodology:
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays (e.g., U2OS cells expressing β2-AR-Tango and a β-arrestin-TEV protease fusion).
-
Agonist Treatment: Treat cells with varying concentrations of this compound or a positive control (e.g., isoprenaline) for a defined period (e.g., 90 minutes).
-
Signal Detection: Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions for the specific assay system.
-
Data Analysis: An increase in the reporter signal indicates β-arrestin recruitment. Compare the signal generated by this compound to that of the positive control.
Quantitative Data Summary
Table 1: Comparative Effects of this compound and Isoprenaline on β2-AR Signaling and Desensitization in L6 Myotubes
| Parameter | This compound | Isoprenaline | Reference |
| cAMP Generation | Partial Agonist | Full Agonist | [5] |
| Glucose Uptake | Full Agonist | Full Agonist | [5] |
| β-arrestin1/2 Recruitment to β2-AR | No Recruitment | Recruitment | [5] |
| β2-AR Internalization | No Internalization | Internalization | [5] |
Table 2: Binding Affinities and Functional Potencies of this compound at Adrenergic Receptors
Note: Specific values for binding affinities (Ki) and functional potencies (EC50) can vary significantly between different studies, tissues, and assay conditions. Researchers should consult the primary literature for values relevant to their specific experimental setup.
Visualizing the Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRL37344, a β3-adrenergic receptor agonist, decreases nerve-evoked contractions in human detrusor smooth muscle isolated strips: role of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-nitrosylation of β-arrestin regulates β-adrenergic receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BRL-37344 Experiments in Failing Myocardium
Welcome to the technical support center for researchers utilizing BRL-37344 in studies of failing myocardium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cardiomyocytes?
This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). In the context of failing myocardium, its primary mechanism involves stimulating the β3-AR, which can lead to a variety of cellular effects, including the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production. This signaling cascade is often considered cardioprotective. However, it's important to note that this compound can also exhibit off-target effects at higher concentrations by stimulating β1- and β2-adrenergic receptors, which can lead to positive inotropic effects (increased contractility).[1][2]
Q2: How should I prepare and store this compound stock solutions?
For reproducible results, proper handling of this compound is critical. The sodium salt of this compound is soluble in water up to 100 mM. For in vitro experiments, it can also be dissolved in DMSO.[3][4]
Stock Solution Preparation and Storage Table
| Compound Form | Solvent | Maximum Concentration | Storage of Powder | Storage of Stock Solution |
| This compound, sodium salt | Water | 100 mM | Room Temperature | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3][4] |
| This compound | DMSO | 20 mg/mL (requires sonication and pH adjustment to 3 with HCl)[3] | -20°C for up to 3 years[3] | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[3] |
Q3: What are the known off-target effects of this compound in cardiac tissue?
While this compound is selective for the β3-AR, at higher concentrations it can stimulate β1- and β2-adrenergic receptors.[1][2] This can be a significant confounding factor in experiments. Stimulation of β1/β2-ARs typically leads to an increase in cardiomyocyte contractility, an effect that is opposite to the negative inotropic or neutral effect often attributed to pure β3-AR stimulation in some contexts.[1] Researchers should consider using a β1/β2-AR antagonist, such as propranolol, to isolate the effects of β3-AR stimulation.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cardiomyocyte Contractility
Q: I am not observing the expected effect of this compound on the contractility of my isolated failing cardiomyocytes. What could be the issue?
A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Verify Drug Integrity and Concentration:
-
Improper Storage: Ensure that your this compound stock solutions have been stored correctly and that you have not subjected them to multiple freeze-thaw cycles.[3][4]
-
Incorrect Dilution: Double-check your calculations for the final working concentration. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental conditions.
-
-
Consider Off-Target Effects:
-
This compound can have opposing effects on contractility depending on which receptor it activates. The β3-AR-mediated effect can be a decrease or no change in contractility, while β1/β2-AR stimulation causes an increase.[1]
-
Solution: To isolate the β3-AR effect, co-incubate the cardiomyocytes with a β1/β2-adrenergic antagonist like propranolol.[1][2] This will block the off-target effects and allow you to observe the specific contribution of β3-AR activation.
-
-
Assess Cell Health and Viability:
-
The enzymatic isolation process can damage cardiomyocytes. Ensure your cells are healthy, rod-shaped, and show clear striations.
-
Poor cell viability will lead to a blunted or absent response to any pharmacological agent.
-
-
Review Your Experimental Setup:
-
Pacing Frequency: The frequency of electrical stimulation can influence the contractile response. Ensure you are using a consistent and appropriate pacing frequency for your cardiomyocyte model.
-
Calcium Concentration: The concentration of extracellular calcium in your buffer is a critical determinant of cardiomyocyte contractility. Verify that your buffer composition is correct.
-
Problem 2: High Variability in cAMP Assay Results
Q: My measurements of intracellular cAMP levels after this compound treatment are highly variable. How can I improve the consistency of my cAMP assays?
A: Measuring cAMP in cardiomyocytes can be challenging due to its dynamic regulation. Here are some troubleshooting tips:
-
Inhibit Phosphodiesterases (PDEs):
-
cAMP is rapidly degraded by PDEs. To obtain a stable and measurable signal, it is often necessary to include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer. This will prevent the rapid breakdown of cAMP produced upon β3-AR stimulation.
-
-
Optimize Stimulation Time:
-
The increase in cAMP can be transient. Perform a time-course experiment to determine the peak of the cAMP response after this compound administration in your specific cell type.
-
-
Isolate β3-AR-Specific cAMP Production:
-
As with contractility assays, off-target stimulation of β1/β2-ARs can also lead to cAMP production. Use a β1/β2-AR antagonist to ensure you are measuring cAMP generated specifically through the β3-AR pathway.
-
-
Cell Lysis and Sample Handling:
-
Ensure rapid and complete lysis of the cardiomyocytes to halt enzymatic activity that could alter cAMP levels.
-
Process your samples quickly and keep them on ice to minimize degradation.
-
Problem 3: Unexpected Pro-Apoptotic Effects
Q: I am observing an increase in cardiomyocyte apoptosis with this compound treatment, which is contrary to some published cardioprotective effects. Why might this be happening?
A: While β3-AR stimulation is often associated with pro-survival signaling, the overall effect on apoptosis can be complex and context-dependent.
-
Off-Target β1-AR Stimulation:
-
Chronic or high-level stimulation of β1-adrenergic receptors is known to be pro-apoptotic in cardiomyocytes.[5][6] If your this compound concentration is high enough to activate β1-ARs, this could be the cause of the observed apoptosis.
-
Solution: Perform a dose-response experiment for apoptosis and consider using a β1-AR selective antagonist to block this off-target effect.
-
-
Model System and Disease State:
-
The response to this compound can vary depending on the specific model of heart failure. In some contexts, alterations in signaling pathways in the diseased state could lead to an atypical response to β3-AR stimulation.
-
-
Purity of this compound:
-
Ensure the purity of your this compound compound. Impurities could have unexpected biological activities.
-
Data Summary Tables
Table 1: Effects of this compound on Myocardial Contractility
| Tissue/Cell Type | This compound Concentration | Observed Effect on Contractility | Co-treatment | Reference |
| Human Right Atrial Trabeculae | 0.01 µM - 100 µM | Concentration-dependent increase in force of contraction | None | [1] |
| Human Right Atrial Trabeculae | 0.01 µM - 100 µM | Effect abolished | Propranolol (0.3 µM) | [1] |
| Isolated Guinea Pig Heart | 10 nM - 10 µM | Increased dP/dt and coronary flow | None | [7] |
Table 2: Hemodynamic Effects of this compound in a Rat Model of Heart Failure
| Parameter | Treatment Group | Change from Baseline | Time Point | Reference |
| Heart Rate | Isoproterenol-induced HF + this compound | Significantly higher | 1-3 hours post-injection | [8] |
| Left Ventricular End Systolic Pressure | Isoproterenol-induced HF + this compound | Significantly higher | 1-3 hours post-injection | [8] |
| +dp/dtmax | Isoproterenol-induced HF + this compound | Significantly higher | 1-3 hours post-injection | [8] |
| Left Ventricular End Diastolic Pressure | Isoproterenol-induced HF + this compound | Significantly lower | 1-3 hours post-injection | [8] |
Experimental Protocols
Protocol 1: Cardiomyocyte Contractility Assay
This protocol outlines a general method for assessing the contractility of isolated adult ventricular cardiomyocytes.
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from the animal model of failing myocardium using established enzymatic digestion protocols.
-
Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips in a perfusion chamber.
-
Perfusion and Pacing:
-
Perfuse the cells with a physiological buffer (e.g., Tyrode's solution) at 37°C.
-
Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz) using field electrodes to induce contractions.
-
-
Data Acquisition:
-
Use a video-based edge-detection system or a similar method to measure sarcomere length or cell shortening in real-time.
-
Record baseline contractility for a stable period.
-
-
This compound Application:
-
Introduce this compound at the desired concentration into the perfusion buffer. To study β3-AR specific effects, co-perfuse with a β1/β2-AR antagonist (e.g., propranolol).
-
Record the contractile response until a steady state is reached.
-
-
Data Analysis:
-
Measure parameters such as the amplitude of shortening, time to peak shortening, and time to 90% relaxation.
-
Express the change in contractility as a percentage of the baseline measurement.
-
Protocol 2: Western Blot for eNOS Phosphorylation
This protocol describes the detection of phosphorylated eNOS at Ser1177, a marker of its activation.
-
Cell Treatment and Lysis:
-
Treat cultured cardiomyocytes with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total eNOS to normalize the phosphorylated eNOS signal.
Signaling Pathway Diagrams
Caption: this compound signaling in cardiomyocytes.
Caption: Workflow for cardiomyocyte contractility assay.
References
- 1. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beta-adrenergic receptor subtypes differentially affect apoptosis in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiomyocyte Life-Death Decisions in Response to Chronic β-adrenergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
Avoiding BRL-37344 precipitation in media
Welcome to the technical support center for BRL-37344. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues with this compound, particularly its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective β3-adrenoceptor agonist.[1] It has weaker binding affinity for β1 and β2 receptors.[1] Its primary mechanism of action involves the activation of β3-adrenergic receptors, which are coupled to G-proteins and subsequently stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade is involved in various physiological processes, including lipolysis and thermogenesis.[4]
Q2: What are the common solvents for dissolving this compound?
A2: this compound sodium salt is soluble in water up to 100 mM. The free acid form of this compound and its sodium salt are also soluble in dimethyl sulfoxide (DMSO).[1][5][6] For the free acid, solubility in DMSO is reported to be 20 mg/mL (54.97 mM), which may require ultrasonication and adjusting the pH to 3 with 1 M HCl.[6] The sodium salt is soluble in DMSO at 5 mg/mL (12.96 mM), and may require ultrasonic and warming to fully dissolve.[5] It is recommended to use newly opened, anhydrous DMSO as the presence of water can impact solubility.[5][6]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[6] The sodium salt can be stored at room temperature.
-
Stock Solutions: Once dissolved in a solvent like DMSO or water, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[6] Stock solutions should be stored under the following conditions:
Troubleshooting Guide: Preventing this compound Precipitation in Media
Precipitation of this compound in cell culture media can lead to inconsistent experimental results. The following guide addresses common causes and provides solutions to prevent this issue.
Problem 1: this compound precipitates immediately upon addition to the cell culture medium.
-
Cause A: High Final Concentration. The final concentration of this compound in the media may exceed its solubility limit in the aqueous environment of the culture medium.
-
Cause B: Poor Initial Dilution. Adding a highly concentrated stock solution directly to the full volume of media can cause localized high concentrations that lead to precipitation before it can be adequately dispersed.
-
Solution: Perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed media or a buffered saline solution (e.g., PBS or HBSS). Then, add this intermediate dilution to the final volume of the culture medium and mix gently but thoroughly.
-
Problem 2: this compound precipitates over time during the experiment.
-
Cause A: Media Composition and pH. The complex composition of cell culture media, including proteins, salts, and pH buffers, can affect the solubility and stability of small molecules. Components in serum, for example, can interact with the compound.
-
Solution:
-
If using serum-containing media, consider reducing the serum percentage if experimentally feasible.
-
Ensure the pH of the media is stable and within the optimal range for your cells.
-
Test the solubility of this compound in your specific basal media formulation without cells first to identify potential compatibility issues.
-
-
-
Cause B: Temperature Effects. Changes in temperature, such as moving plates between an incubator and a microscope stage, can affect the solubility of the compound.
-
Solution: Maintain a constant temperature as much as possible. When observation outside the incubator is necessary, use a heated stage to minimize temperature fluctuations.
-
-
Cause C: Solvent Concentration. The final concentration of the solvent (e.g., DMSO) in the cell culture medium can impact cell health and compound solubility.
-
Solution: Keep the final concentration of DMSO in the media below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and solvent-induced precipitation.[8] Ensure the same final DMSO concentration is used in the vehicle control.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Form | Solvent | Maximum Concentration | Powder Storage | Stock Solution Storage |
| This compound Sodium Salt | Water | 100 mM | Room Temperature | -80°C (6 months), -20°C (1 month)[5] |
| This compound Sodium Salt | DMSO | 5 mg/mL (12.96 mM)[5] | -20°C[5] | -80°C (6 months), -20°C (1 month)[5] |
| This compound (Free Acid) | DMSO | 20 mg/mL (54.97 mM)[6] | -20°C (3 years)[6] | -80°C (6 months), -20°C (1 month)[6] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| β3-adrenoceptor | 287[1] |
| β1-adrenoceptor | 1750[1] |
| β2-adrenoceptor | 1120[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Select the appropriate form and solvent: Based on your experimental needs, choose either the sodium salt (water-soluble) or the free acid (DMSO-soluble). For cell-based assays, starting with a DMSO stock is common.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the solvent: Add the appropriate volume of high-purity, anhydrous DMSO or sterile water to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: If necessary, use an ultrasonic bath and gentle warming to completely dissolve the compound.[5] Visually inspect the solution to ensure there are no visible particles.
-
Sterilize the stock solution: If necessary for your application, filter the stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the media: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Perform serial dilutions (if necessary): For very low final concentrations, it is advisable to perform an intermediate dilution of the stock solution in pre-warmed media or a buffered salt solution.
-
Prepare the final working solution: Add the appropriate volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium. Mix immediately by gentle inversion or swirling to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.
-
Add to cells: Replace the existing media on your cells with the freshly prepared media containing this compound.
-
Include a vehicle control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the stock solution to an equivalent volume of cell culture medium.
Visualizations
Caption: Canonical signaling pathway of this compound via the β3-adrenergic receptor.
Caption: Troubleshooting workflow for preventing this compound precipitation.
References
- 1. This compound sodium | β3AR agonist | Probechem Biochemicals [probechem.com]
- 2. Discrepancies between the affinities of binding and action of the novel beta-adrenergic agonist BRL 37344 in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the beta 3-adrenoceptor agonist BRL 37344 on lipomobilization and plasma glucose levels in conscious fasted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with BRL-37344 Treatment
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for conducting cell viability assays with BRL-37344, a selective β3-adrenergic receptor agonist.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that acts as a selective agonist for the β3-adrenergic receptor (β3-AR).[1] While it has a higher affinity for the β3-AR, it can also activate β1- and β2-adrenergic receptors, particularly at higher concentrations.[2][3] Its activation of β3-AR is known to influence cellular metabolism, including stimulating glucose uptake and impacting mitochondrial function.[4][5]
Q2: My cell viability results are inconsistent or unexpected after this compound treatment. Why?
A2: Inconsistent results often arise because this compound directly modulates cellular metabolism. Standard viability assays, such as those based on tetrazolium salts (MTT, XTT) or ATP levels (CellTiter-Glo®), measure metabolic activity as a proxy for cell viability. This compound has been shown to impair mitochondrial biogenesis, reduce ATP generation, and alter energy metabolism.[4] This can lead to a decrease in the assay signal that is independent of actual cell death, causing a misinterpretation of cytotoxicity.
Q3: Which cell viability assay is most reliable for use with this compound?
A3: There is no single "best" assay. Due to this compound's metabolic effects, it is crucial to use orthogonal methods to confirm results. A recommended approach is to combine a metabolic assay with an assay that measures a different viability marker, such as membrane integrity. For example, pair an MTT or CellTiter-Glo® assay with a direct cell counting method like the Trypan Blue exclusion assay, which is not dependent on metabolic activity.[6]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: The sodium salt of this compound is soluble in water, with suppliers indicating solubility up to 100 mM.[7] For stock solutions, reconstitute the powder in sterile water or a suitable buffer like DPBS. It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[8][9]
Q5: What concentration range of this compound is appropriate for cell culture experiments?
A5: The effective concentration of this compound can be highly dependent on the cell type and the specific adrenergic receptor subtypes it expresses. Some studies have shown effects at concentrations as low as 10⁻¹¹ M, while others use concentrations up to 10⁻⁵ M.[3][10] It is essential to perform a full dose-response curve for your specific cell line to determine the optimal concentration range and to identify any potential biphasic effects, where the compound may have stimulating effects at low doses and inhibitory effects at high doses.[10]
Section 2: Data Presentation
Table 1: Receptor Binding Affinity of this compound This table summarizes the binding affinities (Ki) of this compound for different adrenergic receptors, highlighting its selectivity for the β3 subtype.
| Receptor Subtype | Ki (nM) | Selectivity (relative to β3) |
| β3-Adrenoceptor | 287 | 1x |
| β1-Adrenoceptor | 1750 | ~6.1x lower |
| β2-Adrenoceptor | 1120 | ~3.9x lower |
Table 2: Comparison of Common Cell Viability Assays for Use with this compound This table outlines the principles of various assays and their specific limitations when used with this compound.
| Assay | Principle | Advantages | Potential Pitfalls with this compound Treatment |
| MTT / XTT / MTS | Enzymatic reduction of tetrazolium salt by mitochondrial and cytosolic dehydrogenases.[11] | Inexpensive, well-established. | High risk of interference. this compound can alter mitochondrial function and induce metabolic shifts (e.g., Warburg effect), leading to over- or underestimation of viability.[4][6][12] |
| CellTiter-Glo® (ATP) | Quantifies ATP, indicating the presence of metabolically active cells.[13] | Highly sensitive, fast, simple "add-mix-measure" protocol. | High risk of interference. this compound can directly decrease mitochondrial ATP generation, which would be incorrectly interpreted as cell death.[4] |
| Trypan Blue Exclusion | Dye is excluded by intact membranes of viable cells; dead cells are stained blue. | Direct measure of membrane integrity, independent of metabolism. | More labor-intensive, not suitable for high-throughput screening, subjective counting. |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Measures cytotoxicity/membrane damage directly. | Signal can be low if treatment is cytostatic rather than cytotoxic. |
Section 3: Visualized Guides and Workflows
Caption: this compound primary and off-target signaling pathways.
Caption: Recommended experimental workflow for assessing cell viability.
Caption: Troubleshooting logic for unexpected cell viability results.
Section 4: Troubleshooting Guide
Problem: My MTT/XTT assay shows a significant decrease in viability, but the cells appear healthy and attached when viewed under a microscope.
-
Possible Cause: this compound is likely inhibiting mitochondrial dehydrogenase activity required to reduce the tetrazolium dye. This is a known effect of β3-AR stimulation on mitochondrial function and does not necessarily indicate cell death.[4]
-
Solution:
-
Confirm with a direct viability count: Perform a Trypan Blue exclusion assay on a parallel set of wells. If the cell count and viability are high, it confirms the MTT result is due to metabolic interference.
-
Problem: The CellTiter-Glo® (ATP) assay shows a rapid and dose-dependent decrease in signal.
-
Possible Cause: this compound has been demonstrated to impair mitochondrial respiratory function and subsequent ATP generation.[4] The CellTiter-Glo® assay is accurately reporting a decrease in intracellular ATP, but this may reflect a metabolic shift rather than a loss of viability.
-
Solution:
-
Do not rely solely on ATP levels: Always run a parallel assay that does not measure ATP, such as cell counting or a membrane integrity assay.
-
Interpret results with caution: Report the data as a decrease in intracellular ATP levels rather than a direct measure of cell death, unless confirmed by other methods.
-
Problem: I am seeing a biphasic response, where low concentrations of this compound increase the metabolic signal, while high concentrations decrease it.
-
Possible Cause: This is a known phenomenon with this compound. At low concentrations, it may stimulate glucose utilization, potentially increasing the metabolic signal.[10] At higher concentrations, inhibitory effects on mitochondria or off-target effects on β1/β2 receptors may become dominant, leading to a decreased signal.[3][10]
-
Solution:
Section 5: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Calculate the amount of this compound sodium salt powder needed for your desired volume (Molecular Weight: ~385.82 g/mol ).
-
Under sterile conditions, dissolve the powder in sterile, nuclease-free water or DPBS to a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot into single-use, light-protected tubes.
-
Store at -80°C for long-term use.
Protocol 2: General MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate until they are well-attached and in the exponential growth phase.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound and appropriate vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[14]
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]
-
Mix thoroughly on an orbital shaker to ensure all formazan crystals are dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 3: General CellTiter-Glo® Luminescent Cell Viability Assay
Note: This protocol is based on the manufacturer's instructions and should be adapted as needed.[13][15]
-
Follow steps 1-3 from the MTT protocol.
-
Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Record luminescence using a plate-reading luminometer.
Protocol 4: General Trypan Blue Exclusion Assay
-
Follow steps 1-3 from the MTT protocol, using a 6-well or 12-well plate format.
-
After treatment, collect the culture medium (which may contain floating dead cells).
-
Wash the attached cells with PBS and collect the wash.
-
Trypsinize the attached cells and resuspend them in fresh medium.
-
Combine the collected medium, PBS wash, and the resuspended cells. Centrifuge the cell suspension.
-
Resuspend the cell pellet in a known volume of PBS or culture medium.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load a hemocytometer and immediately count the number of live (unstained) and dead (blue) cells under a microscope.
-
Calculate the total number of viable cells and the percentage of viability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β3-Adrenoceptor Impairs Mitochondrial Biogenesis and Energy Metabolism During Rapid Atrial Pacing-Induced Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inside the Biology of the β3-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BRL-37344 Agonist Activity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of BRL-37344, a selective β3-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action involves binding to and activating β3-ARs, which are G-protein coupled receptors. This activation typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of downstream signaling pathways.
Q2: What level of selectivity does this compound have for the β3-adrenergic receptor?
A2: this compound displays preferential selectivity for the β3-AR over β1-AR and β2-AR. However, its selectivity is not absolute and can be species-dependent. In some tissues, particularly at higher concentrations, this compound can also interact with β1 and β2-adrenergic receptors.[2]
Q3: Are there known species-specific differences in the activity of this compound?
A3: Yes, significant species-specific differences in the effects of this compound have been reported. For example, the negative inotropic effects observed in human and dog hearts are not as pronounced or are absent in rats and guinea pigs.[3] These differences are crucial to consider when translating findings from animal models to human systems.
Q4: What are the common downstream signaling pathways activated by this compound?
A4: The primary pathway initiated by this compound is the β3-AR-Gαs-adenylyl cyclase-cAMP-PKA cascade. However, other pathways have been identified, including the activation of endothelial nitric oxide synthase (eNOS) and pathways involving AMPK and SIRT1.[4][5] In some contexts, it can also influence mTOR and p70S6K signaling.[5]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected agonist activity in my in vitro assay.
-
Possible Cause 1: Off-target effects at β1/β2-adrenergic receptors.
-
Troubleshooting Step: In tissues expressing multiple β-adrenoceptor subtypes, such as the heart, the observed effect of this compound may be a composite of its actions at β1, β2, and β3 receptors.[2][4] To isolate the β3-AR mediated effect, co-incubate with selective antagonists for β1-AR (e.g., atenolol) and β2-AR (e.g., ICI-118,551). The remaining response can then be attributed to β3-AR activation.
-
-
Possible Cause 2: Species-specific receptor pharmacology.
-
Troubleshooting Step: The affinity and efficacy of this compound can vary significantly between species.[3] Ensure that the concentration range used is appropriate for the species being studied. A dose-response curve should be performed to determine the optimal concentration. Refer to literature for species-specific data where available.
-
-
Possible Cause 3: Poor compound solubility or stability.
-
Troubleshooting Step: this compound sodium salt is soluble in water. However, ensure that your stock solutions are prepared correctly and stored properly to maintain compound integrity. It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[6] Prepare fresh dilutions for each experiment.
-
Issue 2: Unexpected physiological responses in my in vivo experiment.
-
Possible Cause 1: Central nervous system effects.
-
Troubleshooting Step: While this compound is often used for its peripheral effects, it can cross the blood-brain barrier and exert central effects. For instance, it has been shown to decrease food intake via central β-adrenergic receptors.[7] If central effects are confounding your results, consider direct administration to the target peripheral tissue or using a peripherally restricted β3-AR agonist.
-
-
Possible Cause 2: Complex interplay of signaling pathways.
-
Troubleshooting Step: this compound can modulate various signaling pathways beyond the canonical cAMP pathway, which can lead to complex physiological outcomes.[5] For example, in cardiac tissue, it can increase eNOS activity via β3-AR while simultaneously causing inotropic effects through β1/β2-ARs.[4] To dissect these effects, use specific inhibitors for the suspected downstream pathways (e.g., L-NAME to inhibit NOS).
-
Issue 3: Difficulty replicating published EC50 values.
-
Possible Cause 1: Differences in experimental systems.
-
Possible Cause 2: Ligand-receptor binding discrepancies.
-
Troubleshooting Step: There can be discrepancies between the binding affinity (Ki) and the functional potency (EC50) of this compound.[10] This may be due to the presence of different receptor populations or receptor reserve. Characterize both binding and functional activity in your system for a complete picture.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Species/Tissue | Reference |
| β3-Adrenoceptor | 287 | Not Specified | |
| β1-Adrenoceptor | 1750 | Not Specified | |
| β2-Adrenoceptor | 1120 | Not Specified |
Table 2: Functional Potency (EC50) of this compound in Various Assays
| Assay | EC50 (nM) | Species/Cell Line | Reference |
| Human recombinant β3-adrenoceptor | 15 | Human | [3] |
| Human recombinant β1-adrenoceptor | 112 | Human | [3] |
| Human recombinant β2-adrenoceptor | 177 | Human | [3] |
| GLUT4 translocation and glucose uptake | Similar to isoprenaline | L6 skeletal muscle cells | [11] |
| Inhibition of spontaneous contractions | pD2 = 7.41 | Rabbit jejunum | [12] |
Experimental Protocols
Protocol 1: Assessment of Myocardial Contractility
-
Tissue Preparation: Isolate right atrial trabeculae from the heart of the chosen species (e.g., human, rat).[2]
-
Mounting: Mount the trabeculae in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Stimulation: Electrically stimulate the muscle strips at a fixed frequency (e.g., 1 Hz).
-
Data Acquisition: Record the force of contraction using a force transducer.
-
This compound Application: After a stabilization period, add cumulative concentrations of this compound to the organ bath.
-
Analysis: Measure the change in the force of contraction at each concentration to generate a dose-response curve.
Protocol 2: Measurement of cAMP Accumulation
-
Cell Culture: Culture cells expressing the β3-adrenergic receptor (e.g., CHO-K1 cells stably expressing the human β3-AR).
-
Cell Plating: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Assay Buffer: Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC50.
Visualizations
Caption: this compound Signaling Pathways.
Caption: Troubleshooting this compound Activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A beta-3 adrenergic agonist (BRL-37,344) decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discrepancies between the affinities of binding and action of the novel beta-adrenergic agonist BRL 37344 in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of the atypical beta-adrenoceptor in rabbit isolated jejunum using BRL 37344, cyanopindolol and SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BRL-37344 vs. Isoprenaline Effects on Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of BRL-37344 and isoprenaline on skeletal muscle. The information presented is collated from experimental data to offer an objective overview of their performance, focusing on anabolic and catabolic effects, receptor selectivity, and downstream signaling pathways.
Executive Summary
This compound, a selective β3-adrenergic receptor agonist with partial β2-agonist activity, and isoprenaline, a non-selective β-adrenergic agonist, both exert significant effects on skeletal muscle metabolism and function. While both compounds can stimulate anabolic processes and influence muscle physiology, they operate through distinct signaling mechanisms, leading to different downstream consequences. A key differentiator is the biased agonism exhibited by this compound, which leads to potent stimulation of glucose uptake without inducing the receptor desensitization commonly associated with isoprenaline. This suggests this compound may offer a more favorable profile for therapeutic applications targeting skeletal muscle.
Quantitative Data Comparison
The following tables summarize the quantitative data from various experimental studies, providing a side-by-side comparison of this compound and isoprenaline.
Table 1: Effects on Glucose Uptake and cAMP Production in L6 Skeletal Muscle Cells
| Parameter | This compound | Isoprenaline | Reference |
| Glucose Uptake (pEC50) | Full Agonist | Full Agonist | [1] |
| cAMP Production | Partial Agonist | Full Agonist | [1] |
| β-Arrestin Recruitment | No Recruitment | Recruitment | [1] |
| Receptor Desensitization | No Desensitization | Desensitization | [1] |
Table 2: Anabolic and Catabolic Signaling in Skeletal Muscle
| Parameter | This compound | Isoprenaline | Reference |
| mTORC2 Activation | Dependent | Dependent | [1] |
| Akt Phosphorylation | Independent | Independent | [1] |
| Protein Synthesis | Likely Stimulated (via mTOR) | Stimulated | Inferred from β-agonist literature |
| Protein Degradation | Likely Inhibited | Potentially Inhibited | Inferred from β-agonist literature |
Signaling Pathways
The differential effects of this compound and isoprenaline can be attributed to their distinct interactions with β-adrenergic receptors and the subsequent activation of downstream signaling cascades.
Isoprenaline Signaling Pathway
Isoprenaline, as a non-selective β-agonist, activates both β1 and β2-adrenergic receptors in skeletal muscle. This leads to a robust increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to metabolic and hypertrophic effects. However, this strong activation also triggers a negative feedback loop involving G protein-coupled receptor kinases (GRKs) and β-arrestin, which leads to receptor desensitization and internalization, limiting the duration of the signal.
References
A Comparative Guide to BRL-37344 and CL-316,243: Potent β3-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and physiological effects of two widely studied β3-adrenergic receptor agonists, BRL-37344 and CL-316,243. The information presented is supported by experimental data to aid in the selection and application of these compounds in preclinical research.
Introduction
This compound and CL-316,243 are selective agonists of the β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis, primarily in adipose tissue. Their ability to stimulate energy expenditure has made them valuable tools for investigating obesity, diabetes, and other metabolic disorders. While both compounds target the β3-AR, they exhibit distinct profiles in terms of potency, selectivity, and species-specific effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and CL-316,243 based on available experimental data.
Table 1: Comparative Potency in Stimulating Lipolysis and Respiration in Rat Brown Adipocytes
| Compound | EC50 for Lipolysis (nM) | EC50 for Respiration (nM) |
| CL-316,243 | ~1 | ~1 |
| This compound | ~10 | ~10 |
Data from a study on isolated rat brown adipocytes. Lower EC50 values indicate higher potency.[1][2]
Table 2: Comparative Selectivity for Human β-Adrenergic Receptors
| Compound | β3-AR Selectivity vs. β1-AR | β3-AR Selectivity vs. β2-AR |
| CL-316,243 | >128-fold | >10-fold |
| This compound | High (Specific Ki values from a single comparative study are not readily available, but it is consistently referred to as a selective β3-AR agonist) | High (Specific Ki values from a single comparative study are not readily available, but it is consistently referred to as a selective β3-AR agonist) |
Data compiled from multiple studies. Selectivity is expressed as the ratio of affinity (Ki or functional potency) for the β1 or β2 receptor over the β3 receptor.[3][4]
Table 3: In Vivo Effects on Metabolism
| Effect | This compound | CL-316,243 |
| Thermogenesis | Increases body temperature and energy expenditure.[5] | Potently increases brown adipose tissue thermogenesis and whole-body energy expenditure.[6][7] |
| Lipolysis | Stimulates lipolysis in both white and brown adipose tissue.[8] | Potent stimulator of lipolysis.[9] |
| Glucose Metabolism | Can improve glucose tolerance and increase glucose uptake in skeletal muscle, potentially via β2-AR activation at higher concentrations.[10] | Enhances insulin-stimulated glucose disposal, primarily through effects on adipose tissue.[11] |
Signaling Pathways
Both this compound and CL-316,243 exert their primary effects through the activation of the β3-adrenergic receptor, a Gs protein-coupled receptor. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Experimental Workflows
The following diagrams illustrate common experimental workflows used to characterize and compare the effects of this compound and CL-316,243.
Experimental Protocols
In Vitro Lipolysis Assay
Objective: To determine the potency and efficacy of this compound and CL-316,243 in stimulating lipolysis in isolated adipocytes.
Methodology:
-
Adipocyte Isolation: Adipose tissue (e.g., epididymal white adipose tissue or interscapular brown adipose tissue from rodents) is minced and digested with collagenase to isolate mature adipocytes.
-
Incubation: Isolated adipocytes are incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer with albumin) containing various concentrations of this compound or CL-316,243.
-
Sample Collection: At the end of the incubation period, the infranatant (the aqueous layer below the floating adipocytes) is collected.
-
Quantification: The concentration of glycerol or free fatty acids (FFAs) released into the infranatant is measured using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: Dose-response curves are generated by plotting the amount of glycerol or FFA released against the agonist concentration. The EC50 (half-maximal effective concentration) is calculated to determine the potency of each compound.
In Vivo Thermogenesis Assessment
Objective: To evaluate the thermogenic effects of this compound and CL-316,243 in live animals.
Methodology:
-
Animal Model: Rodents (mice or rats) are commonly used.
-
Temperature Monitoring: Core body temperature is monitored using implantable telemetry probes or rectal probes.
-
Compound Administration: this compound or CL-316,243 is administered via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Data Acquisition: Body temperature is recorded continuously or at specific time points before and after compound administration.
-
Data Analysis: The change in body temperature from baseline is calculated to assess the thermogenic effect of each agonist.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and CL-316,243 for β-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific β-adrenergic receptor subtype (β1, β2, or β3) are prepared from cultured cells or tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) and varying concentrations of the unlabeled competitor compound (this compound or CL-316,243).
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Conclusion
Both this compound and CL-316,243 are potent and selective β3-adrenergic receptor agonists that serve as invaluable tools in metabolic research. CL-316,243 generally exhibits higher potency for the β3-AR compared to this compound. The choice between these two compounds will depend on the specific research question, the animal model being used, and the desired balance between potency and potential off-target effects at higher concentrations. This guide provides a foundation for making an informed decision and for designing experiments to further elucidate the roles of the β3-adrenergic system in health and disease.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 3. mdpi.com [mdpi.com]
- 4. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The β3‐AR agonist BRL37344 ameliorates the main symptoms of X‐linked nephrogenic diabetes insipidus in the mouse model of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRL-37344 and CGP 12177 on Cardiac Beta-Adrenoceptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of adrenergic agonists and antagonists with their cardiac receptors is paramount. This guide provides an objective comparison of two widely studied compounds, BRL-37344 and CGP 12177, focusing on their effects on cardiac beta-adrenoceptors, supported by experimental data and detailed methodologies.
Introduction to this compound and CGP 12177
This compound is recognized as a preferential agonist for the β3-adrenoceptor.[1][2] Conversely, CGP 12177 is characterized by a more complex pharmacological profile, acting as a partial agonist at β3-adrenoceptors while exhibiting antagonist properties at β1- and β2-adrenoceptors.[3] The distinct activities of these compounds at different beta-adrenoceptor subtypes underscore their utility in dissecting the physiological and pathological roles of these receptors in the heart.
Quantitative Comparison of Receptor Interactions
The following table summarizes the binding affinities (Ki) and other relevant quantitative data for this compound and CGP 12177 at cardiac beta-adrenoceptors.
| Compound | Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Reference |
| This compound | β1/β2-AR | Affinity (distinct) | Not specified | Human Atrium | [1][2] |
| β3-AR | Preferential Agonist | Not specified | Human | [1] | |
| CGP 12177 | β1-AR | Ki | 0.9 | Not specified | [3] |
| β2-AR | Ki | 4 | Not specified | [3] | |
| β3-AR | Ki | 88 | Not specified | [3] | |
| Putative β4-AR | Kd | 46 | Mouse Ventricular Membranes | [4] | |
| Putative β4-AR | Bmax | 52 fmol/mg protein | Mouse Ventricular Membranes | [4] |
Functional Effects on Cardiac Tissue
Experimental evidence reveals divergent functional outcomes following the application of this compound and CGP 12177 to cardiac preparations.
In the isolated guinea pig heart, both this compound and CGP 12177 were found to increase heart contractility (dP/dt) and coronary flow.[5][6] However, the mechanisms underlying these effects appear to differ. The stimulatory cardiovascular responses to this compound across a range of concentrations, and to CGP 12177 at lower concentrations (10⁻⁷ M), were not mediated by β3-adrenoceptors but rather by the activation of β1- or β2-adrenoceptors.[5][6] These effects were abolished by the β1/β2-antagonist nadolol.[5][6] Interestingly, at higher concentrations (10⁻⁵ M), the cardiovascular effects of CGP 12177 were independent of β1/β2/β3-adrenoceptors, suggesting the involvement of other mechanisms or receptor subtypes.[5][6]
In human atrial myocardium, this compound induces a positive inotropic effect by stimulating β1- and β2-adrenoceptors.[1][2] This effect is paralleled by an increase in endothelial nitric oxide synthase (eNOS) activity, which is attributed to β3-adrenergic stimulation and is not blocked by the β1/β2-antagonist propranolol.[1][2]
CGP 12177 has been shown to cause cardiostimulant effects in mice, which are resistant to blockade by propranolol but are blocked by bupranolol.[4] These effects were observed in both wild-type and β3-adrenoceptor knockout mice, providing strong evidence for the existence of a distinct cardiac putative β4-adrenoceptor.[4]
Signaling Pathways
The signaling cascades initiated by this compound and CGP 12177 at cardiac beta-adrenoceptors are multifaceted.
Experimental Protocols
Isolated Langendorff-Perfused Guinea Pig Heart
This experimental setup is crucial for assessing the direct effects of compounds on cardiac contractility and coronary flow.
Methodology:
-
Heart Isolation: Guinea pigs are euthanized, and their hearts are rapidly excised.
-
Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure.
-
Parameter Measurement: A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure, and the first derivative of pressure over time (dP/dt) is calculated as an index of contractility. Coronary flow is measured by collecting the perfusate.
-
Drug Administration: After a stabilization period, this compound or CGP 12177 is administered in a cumulative concentration-response manner.
-
Antagonist Studies: To determine the receptor subtypes involved, experiments are repeated in the presence of selective antagonists such as nadolol (β1/β2) or L-748337 (β3).[5]
Human Atrial Myocardium Experiments
Studies on human cardiac tissue provide clinically relevant insights into drug action.
Methodology:
-
Tissue Acquisition: Human right atrial appendages are obtained from patients undergoing cardiac surgery.
-
Muscle Strip Preparation: Trabeculae are dissected and mounted in organ baths containing oxygenated Tyrode's solution.
-
Functional Studies: The muscle strips are electrically stimulated, and the force of contraction is measured. Concentration-response curves for this compound are generated in the presence and absence of propranolol (a non-selective β1/β2 antagonist).[1][2]
-
Biochemical Assays: Immunohistochemistry is used to detect the activation of eNOS in response to this compound.[1][2]
Logical Relationship of Compound Effects
The differential effects of this compound and CGP 12177 on cardiac beta-adrenoceptors can be summarized by their distinct receptor activation and blockade profiles.
Conclusion
This compound and CGP 12177 exhibit distinct and complex pharmacological profiles at cardiac beta-adrenoceptors. While this compound acts as a preferential β3-agonist, its positive inotropic effects in the heart are primarily mediated through β1- and β2-adrenoceptors. CGP 12177 demonstrates a dual role as a β1/β2-antagonist and a β3-partial agonist, with evidence also pointing towards agonist activity at a putative β4-adrenoceptor. These differences highlight the importance of careful compound selection and thorough characterization in cardiovascular research and drug development. The experimental methodologies detailed herein provide a framework for the continued investigation of these and other adrenoceptor ligands.
References
- 1. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (-)-CGP 12177 causes cardiostimulation and binds to cardiac putative beta 4-adrenoceptors in both wild-type and beta 3-adrenoceptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of two beta3-agonists, CGP 12177A and BRL 37344, on coronary flow and contractility in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BRL-37344: A Comparative Guide to its Selectivity for the β3-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Analysis of BRL-37344 Selectivity
The selectivity of this compound is demonstrated through its differential binding affinity (Ki) and functional potency (EC50) across the three β-adrenergic receptor subtypes. The data consistently shows a significantly higher affinity and potency for the β3-AR.
Table 1: Binding Affinity (Ki) of this compound for Human β-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| β1-AR | 1750 | [1] |
| β2-AR | 1120 | [1] |
| β3-AR | 287 | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) of this compound in cAMP Accumulation Assays
| Cell Line | Receptor Subtype | EC50 (nM) | Reference |
| CHO cells | Human β1-AR | 112 | [2] |
| CHO cells | Human β2-AR | 177 | [2] |
| CHO cells | Human β3-AR | 15 | [2] |
| Brown Adipocytes | Endogenous β3-AR | 3.3 ± 0.8 | |
| White Adipocytes | Endogenous β3-AR | 5.7 | |
| Colon | Endogenous β3-AR | 27.5 |
Lower EC50 values indicate higher potency in activating the receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Unlabeled competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (typically 10-50 µg of protein), a fixed concentration of [3H]-CGP 12177 (typically near its Kd value), and a range of concentrations of this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This assay measures the ability of an agonist (this compound) to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to a Gs-coupled receptor like the β-adrenergic receptors.
Materials:
-
Whole cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, often containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing IBMX for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining receptor selectivity and the signaling pathway activated by this compound at the β3-adrenergic receptor.
Caption: Experimental workflow for determining this compound selectivity.
Caption: β3-adrenergic receptor signaling pathway activated by this compound.
References
A Comparative Analysis of BRL-37344's Metabolic Effects in Wild-Type and β-Adrenergic Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological and cellular effects of the selective β3-adrenergic receptor (β3-AR) agonist, BRL-37344, in wild-type (WT) mice versus mice with genetic knockout of specific β-adrenergic receptors. The data presented herein, compiled from peer-reviewed studies, highlights the differential roles of these receptors in mediating the metabolic actions of this compound, offering valuable insights for researchers in the fields of metabolic disease and drug development.
I. Comparative Effects on Glucose Uptake
This compound has been shown to influence glucose homeostasis, a critical factor in metabolic health. The following table summarizes the quantitative effects of this compound on glucose uptake in the soleus muscle of wild-type, β2-adrenoceptor knockout (β2-AR KO), and β3-adrenoceptor knockout (β3-AR KO) mice.
| Mouse Model | Treatment | Glucose Uptake (dpm/mg protein/20 min) | Fold Change vs. Basal (WT) |
| Wild-Type (WT) | Basal | 118 ± 11 | 1.00 |
| This compound (10 nM) | 201 ± 20 | 1.70 | |
| β2-AR Knockout | Basal | 109 ± 12 | 0.92 |
| This compound (10 nM) | 115 ± 13 | 0.97 | |
| β3-AR Knockout | Basal | 115 ± 10 | 0.97 |
| This compound (10 nM) | 195 ± 18 | 1.65 |
Data is presented as mean ± SEM. Data synthesized from Ngala et al., 2009.[1]
These data indicate that the stimulatory effect of 10 nM this compound on glucose uptake in the soleus muscle is primarily mediated by the β2-adrenoceptor, as the effect is abolished in β2-AR knockout mice but persists in β3-AR knockout mice.[1]
II. Comparative Effects on Body Weight and Composition
The activation of β3-adrenergic receptors is known to play a role in regulating energy expenditure and body composition. While direct comparative studies with this compound on body weight in β3-AR knockout mice are limited, studies on the general phenotype of these mice provide crucial context. β3-AR knockout mice on a high-fat diet exhibit more severe obesity compared to their wild-type counterparts.[2]
| Mouse Model | Condition | Body Weight Change | Adiposity |
| Wild-Type (WT) | High-Fat Diet | Normal increase | Increased |
| β3-AR Knockout | High-Fat Diet | More severe increase | Increased WAT hypertrophy and inflammation |
This table is a qualitative summary based on findings from multiple studies.[2][3]
Treatment with β3-AR agonists, such as CL 316 ,243, in aged wild-type mice has been shown to reduce fat mass and increase energy expenditure.[4] This suggests that this compound would likely have a reduced or absent effect on body weight and adiposity in β3-AR knockout mice.
III. Signaling Pathways
This compound elicits its effects through distinct signaling pathways, the engagement of which can be dissected using knockout mouse models.
A. Glucose Uptake Signaling Pathway
The stimulation of glucose uptake in skeletal muscle by this compound is mediated by β2-adrenoceptors and involves the mTORC2 signaling complex, independent of Akt and AMPK phosphorylation.[5]
Caption: this compound signaling for glucose uptake.
B. Thermogenesis and Energy Expenditure Signaling Pathway
In brown adipose tissue (BAT), β3-AR activation is the primary pathway for stimulating thermogenesis and energy expenditure. This process involves the activation of adenylyl cyclase, an increase in cAMP, and subsequent activation of Protein Kinase A (PKA), leading to the expression of Uncoupling Protein 1 (UCP1).[6] Recent studies also indicate that β-adrenergic stimulation of adipose browning requires the activation of the mTORC1 signaling pathway.[7][8]
Caption: this compound signaling for thermogenesis.
IV. Experimental Protocols
A. Ex vivo Glucose Uptake in Isolated Soleus Muscle
This protocol is adapted from methodologies used to assess glucose uptake in isolated mouse skeletal muscle.[1][9]
Caption: Workflow for ex vivo glucose uptake assay.
-
Muscle Isolation: Mice are euthanized, and the soleus muscles are carefully dissected.
-
Pre-incubation: Muscles are pre-incubated in oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer (KHB) containing 2 mM pyruvate and 0.1% BSA for 30 minutes at 37°C.
-
Treatment Incubation: Muscles are then transferred to fresh KHB containing the desired concentration of this compound (e.g., 10 nM) or vehicle (basal) and incubated for 20 minutes.
-
Tracer Incubation: 2-deoxy-[3H]glucose (a glucose analog that is taken up and phosphorylated but not further metabolized) and [14C]mannitol (an extracellular space marker) are added for the final 10 minutes of incubation.
-
Washing: The incubation is terminated by washing the muscles in ice-cold KHB.
-
Lysis and Scintillation Counting: Muscles are blotted dry, weighed, and lysed. The radioactivity (disintegrations per minute, DPM) of 3H and 14C in the lysate is determined by liquid scintillation counting.
-
Calculation: Glucose uptake is calculated based on the intracellular accumulation of 2-deoxy-[3H]glucose, corrected for the extracellular space using [14C]mannitol, and normalized to muscle protein content and incubation time.
B. Western Blot Analysis of mTOR Signaling
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the mTOR signaling pathway in mouse tissue lysates.
Caption: Western blot workflow for mTOR signaling.
-
Tissue Lysis: Snap-frozen tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Suppression of estrogen receptor beta classical genomic activity enhances systemic and adipose-specific response to chronic beta-3 adrenergic receptor (β3AR) stimulation [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Chronic β3‐AR stimulation activates distinct thermogenic mechanisms in brown and white adipose tissue and improves systemic metabolism in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Inside the Biology of the β3-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of mTORC1 is essential for β-adrenergic stimulation of adipose browning [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of mTORC1 is essential for β-adrenergic stimulation of adipose browning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Comparative Guide to BRL-37344 and Other β3-Adrenergic Agonists in Lipolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the β3-adrenergic receptor agonist BRL-37344 with other key β3-agonists, focusing on their efficacy and potency in stimulating lipolysis. The data presented herein is compiled from various experimental studies to aid researchers in selecting appropriate tools for metabolic research. A notable emphasis is placed on the species-specific differences in agonist activity, a critical consideration in drug development.
The β3-Adrenergic Receptor Signaling Pathway in Adipocytes
The stimulation of lipolysis by β3-agonists is initiated by their binding to the β3-adrenergic receptor (β3-AR) on the surface of adipocytes. This binding event triggers a canonical G-protein coupled receptor (GPCR) signaling cascade. The receptor, coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a crucial second messenger, cAMP activates Protein Kinase A (PKA). PKA proceeds to phosphorylate key downstream targets: hormone-sensitive lipase (HSL) and perilipin 1. The phosphorylation of perilipin 1 allows the now-activated HSL to access the lipid droplet, where it hydrolyzes triglycerides into free fatty acids (FFAs) and glycerol, which are subsequently released from the cell.
Figure 1. β3-Adrenergic Receptor Signaling Pathway for Lipolysis.
Comparative Potency and Efficacy in Lipolysis
The potency (EC50) and efficacy (Emax or intrinsic activity) of β3-agonists in stimulating lipolysis vary significantly across species and adipose tissue depots (white vs. brown). The following tables summarize key experimental data for this compound and its main comparators.
Table 1: Agonist Potency (EC50) in Stimulating Lipolysis (Glycerol/FFA Release)
| Agonist | Species | Adipocyte Type | EC50 (nM) | Citation(s) |
| This compound | Rat | Brown | 5 ± 1 | [1] |
| Rat | White | 56 ± 9 | [1] | |
| Human | White | ~3160¹ | [2] | |
| Mirabegron | Human | White (hWA) | 2.55 | [3] |
| Human | Brown (hBA) | 6.31 | [3] | |
| CL-316,243 | Human | N/A | Data not available² | |
| Amibegron | Human | N/A | Data not available | |
| Norepinephrine | Rat | Brown | 103 ± 31 | [1] |
| (Reference) | Rat | White | 124 ± 17 | [1] |
¹ Estimated from a reported pD2 value of 5.50. ² CL-316,243 is reported to have low potency at the human β3-AR.[4]
Table 2: Agonist Efficacy in Stimulating Lipolysis
| Agonist | Species | Adipocyte Type | Efficacy (Relative to Isoproterenol) | Citation(s) |
| This compound | Rat | White | Full Agonist | [5][6] |
| Human | White | Partial Agonist (Intrinsic Activity: 0.18 ± 0.06) | [2] | |
| Mirabegron | Human | White / Brown | Potent Agonist | [7] |
| CL-316,243 | Rat | N/A | Full Agonist | |
| Human | N/A | Low Efficacy | [8] |
Summary of Performance:
-
This compound is a potent, full agonist of lipolysis in rat adipocytes, demonstrating a clear preference for brown adipose tissue over white.[1] However, its utility in human studies is limited by its significantly lower potency and its behavior as a partial agonist with low intrinsic activity.[2]
-
Mirabegron stands out as a potent agonist for lipolysis in both human white and brown adipocytes, with EC50 values in the low nanomolar range.[3] It is currently one of the most effective and selective β3-agonists for studying human adipose tissue metabolism.[9]
-
CL-316,243 , while a highly specific and potent tool in rodent models, exhibits low potency at human β3-adrenoceptors, making it a less suitable candidate for human-centric lipolysis studies.[4]
-
Amibegron lacks sufficient quantitative data in the public domain regarding its specific effects on lipolysis in human adipocytes to draw a direct comparison.
Receptor Selectivity Profile of this compound
A critical aspect of a β3-agonist's utility is its selectivity for the β3-AR over β1-AR and β2-AR, which are predominantly found in cardiac and bronchial tissues, respectively. Off-target activation can lead to undesirable cardiovascular and respiratory side effects.
Table 3: Selectivity of this compound at Human Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) / Functional Potency (EC50) | Fold Selectivity (β1,β2 vs β3) | Comments | Citation(s) |
| Human β3-AR | EC50: ~15 nM (recombinant) | - | Potent at the recombinant receptor. | [10] |
| Human β1/β2-AR | Data not available | 8-12 fold selectivity for β3 | This compound has a distinct affinity for β1/β2-ARs and its inotropic effects in human atrial myocardium are mediated through these receptors, not β3-AR. | [5][6][10] |
This compound is often described as a "preferential" rather than a "selective" β3-agonist in the context of human tissues. While it does show a degree of selectivity for the β3-AR, there is substantial evidence that it can activate β1 and β2 receptors, which may confound experimental results in systems where these receptors are expressed.[6]
Experimental Protocols
The quantification of lipolysis typically involves the measurement of glycerol and/or free fatty acids released from adipocytes into the surrounding medium following stimulation.
Adipocyte Culture and Differentiation
-
Primary Human Adipocytes: Preadipocytes are isolated from human subcutaneous or visceral adipose tissue biopsies by collagenase digestion. Cells are plated and grown to confluence in preadipocyte growth medium. Differentiation is induced by changing to a differentiation medium containing a cocktail of inducers such as dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a PPARγ agonist (e.g., rosiglitazone) for several days, followed by maintenance in an adipocyte maturation medium.
-
Cell Lines (e.g., 3T3-L1 for rodent studies): Cells are cultured to confluence and differentiation is induced with a similar cocktail of reagents.
Lipolysis Assay (Glycerol Release)
This is the most common method as glycerol released from triglyceride breakdown cannot be reutilized by the adipocyte, making it a direct indicator of lipolytic rate.
-
Objective: To quantify the amount of glycerol released into the culture medium following treatment with β3-agonists.
-
Procedure:
-
Differentiated adipocytes (in a multi-well plate format) are washed twice with a warm buffer (e.g., Krebs-Ringer-HEPES with 2% BSA).
-
Cells are pre-incubated in the assay buffer for 1-2 hours to establish a basal rate of lipolysis.
-
The buffer is replaced with fresh assay buffer containing various concentrations of the β3-agonist (e.g., this compound, mirabegron) or a vehicle control.
-
The plate is incubated at 37°C for a defined period (typically 1-3 hours).
-
At the end of the incubation, an aliquot of the culture medium (supernatant) is collected from each well.
-
The glycerol concentration in the supernatant is determined using a commercial colorimetric or fluorometric assay kit. These kits typically use an enzyme-coupled reaction that produces a detectable signal proportional to the glycerol concentration.
-
Absorbance or fluorescence is read using a microplate reader.
-
Data is normalized to total cellular protein or DNA content to account for variations in cell number.
-
Free Fatty Acid (FFA) Release Assay
-
Objective: To quantify the amount of FFAs released into the culture medium. This can be more complex due to the potential for FFA re-esterification by adipocytes.
-
Procedure:
-
The experimental setup (cell culture, washing, and agonist stimulation) is identical to the glycerol release assay.
-
Aliquots of the culture medium are collected post-incubation.
-
FFA concentration is measured using a commercial enzymatic assay kit. These kits typically involve the acylation of coenzyme A by the FFAs, followed by oxidation steps that generate a colored or fluorescent product.
-
The signal is measured with a microplate reader and compared against a standard curve (e.g., using palmitic acid).
-
Figure 2. Experimental Workflow for Comparing β3-Agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mirabegron: The most promising adipose tissue beiging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Are there functional β3-adrenoceptors in the human heart? - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of BRL-37344 Effects on eNOS Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the preferential β3-adrenoceptor agonist, BRL-37344, on the phosphorylation of endothelial nitric oxide synthase (eNOS). While direct studies on the reproducibility of this compound's effects are limited, this document synthesizes findings from multiple studies to offer insights into its mechanism of action and compares it with other compounds known to modulate eNOS activity. The information presented is intended to aid researchers in designing and interpreting experiments related to eNOS phosphorylation.
Comparative Data on eNOS Modulation
The following table summarizes the effects of this compound and other relevant compounds on eNOS phosphorylation and related signaling pathways.
| Compound | Receptor Target(s) | Effect on eNOS Phosphorylation (Ser1177) | Signaling Pathway(s) Involved | Key Outcomes |
| This compound | Preferential β3-adrenoceptor agonist; also β1/β2-adrenoceptor activity | Increases phosphorylation[1][2] | PI3K/Akt pathway[1][2] | NO production, vasorelaxation, potential for cardioprotection[3][4] |
| Isoproterenol | Non-selective β-adrenoceptor agonist | Increases phosphorylation | β-adrenoceptor activation leading to NO production[2] | NO-dependent reduction in systolic blood pressure[2] |
| Salbutamol | β2-adrenoceptor agonist | Increases phosphorylation | β2-adrenoceptor activation leading to NO production[2] | NO-dependent reduction in systolic blood pressure[2] |
| Epinephrine | α and β-adrenoceptor agonist | Increases phosphorylation | PI3K/Akt pathway[2] | Concentration-dependent increase in NO and cGMP production[2] |
| Forskolin | Adenylyl cyclase activator | No direct effect on eNOS phosphorylation | Increases cAMP | Positive inotropic effects without directly increasing eNOS activation[5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Mechanisms of β3-adrenoceptor-induced eNOS activation in right atrial and left ventricular human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO production and eNOS phosphorylation induced by epinephrine through the activation of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Endothelial beta3-adrenoceptors mediate vasorelaxation of human coronary microarteries through nitric oxide and endothelium-dependent hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BRL-37344 and Mirabegron in Bladder Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two key β3-adrenergic receptor agonists, BRL-37344 and mirabegron, with a focus on their application in bladder relaxation research. The information presented is collated from various preclinical and clinical studies to offer a comprehensive overview for researchers in urology and pharmacology.
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and in some cases, incontinence, significantly impacting quality of life. The primary pathophysiology involves involuntary contractions of the detrusor smooth muscle in the bladder wall. β3-adrenergic receptors are the predominant subtype of β-receptors in the human detrusor muscle, and their activation leads to smooth muscle relaxation, thereby increasing bladder capacity.[1]
This compound was one of the first selective β3-adrenergic agonists developed and has been instrumental as a research tool in understanding the role of the β3-adrenoceptor in various tissues, including the bladder. However, it was found to have limited efficacy in humans.[1] Mirabegron is a newer, highly selective β3-adrenergic agonist that has been successfully developed and approved for the treatment of OAB.[1] This guide will compare these two compounds based on available experimental data.
Mechanism of Action and Signaling Pathway
Both this compound and mirabegron are selective agonists for the β3-adrenergic receptor.[2] Their mechanism of action involves binding to and activating these receptors on the surface of detrusor smooth muscle cells. This activation initiates a downstream signaling cascade that results in bladder relaxation.
The primary signaling pathway is initiated by the coupling of the activated β3-adrenergic receptor to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of the bladder smooth muscle.[2]
References
Propranolol's Antagonism of BRL-37344: A Comparative Guide for Researchers
This guide provides a detailed comparison of the pharmacological effects of the β-adrenergic receptor agonist BRL-37344 in the presence and absence of the non-selective β-blocker, propranolol. It is intended for researchers, scientists, and drug development professionals investigating adrenergic signaling pathways and drug interactions. This document synthesizes experimental data to objectively compare performance, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms.
Introduction to this compound and Propranolol
This compound is a research chemical that acts as a selective agonist for the β3-adrenergic receptor (β3-AR).[1] It is widely used in experimental settings to characterize the function of the β3-adrenergic system.[2] While it preferentially binds to β3-AR, it can also exhibit activity at β1- and β2-adrenergic receptors, particularly at higher concentrations.[2][3]
Propranolol is a well-established, non-selective β-adrenergic receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors.[4][5] This competitive antagonism inhibits the effects of catecholamines like adrenaline and noradrenaline.[4][6] It is clinically used to manage a variety of conditions, including hypertension, angina, and anxiety.[7][8][9] The co-administration of propranolol with this compound is a common experimental strategy to isolate and study β3-AR-mediated effects by blocking the concurrent activation of β1- and β2-ARs.
Signaling Pathways and Mechanism of Antagonism
β-adrenergic receptors are G protein-coupled receptors that, upon agonist binding, trigger distinct downstream signaling cascades. This compound can activate all three receptor subtypes, leading to varied cellular responses. Propranolol's role is to selectively prevent the activation of β1- and β2-ARs.
-
β1/β2-Adrenergic Signaling: Activation of these receptors by an agonist like this compound leads to the stimulation of a Gs protein. This activates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).[10] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological effects such as increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).[5][10]
-
β3-Adrenergic Signaling: The β3-AR pathway is distinct. While it can also couple to Gs proteins, a key signaling mechanism in many tissues, including the heart, involves coupling to a Gi protein. This leads to the activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO).[2]
-
Propranolol's Antagonism: As a competitive antagonist at β1- and β2-ARs, propranolol binds to these receptors without activating them, thereby preventing this compound from binding and initiating the Gs-AC-cAMP-PKA cascade.[5][11] It does not significantly block the β3-AR, leaving the β3-AR-mediated pathway (e.g., eNOS activation) intact.[2][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Propranolol - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Propranolol: medicine for heart problems, anxiety and migraine - NHS [nhs.uk]
- 9. Propranolol (Inderal): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 10. karger.com [karger.com]
- 11. droracle.ai [droracle.ai]
- 12. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BRL-37344: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BRL-37344, a potent and selective β3-adrenoceptor agonist. Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to safety data sheets, this compound is considered a hazardous substance.[1] While it is not thought to cause skin irritation, good laboratory practice dictates minimizing exposure through the use of personal protective equipment (PPE), including eye shields and gloves.[1] It is important to avoid contact with open cuts, abraded, or irritated skin, as entry into the bloodstream may lead to systemic effects.[1] In case of contact, flush the affected area with running water.[1] If inhaled, move to a well-ventilated area.[1]
Key Handling and Storage Information:
| Parameter | Recommendation | Source |
| Personal Protective Equipment | Eyeshields, Gloves (type N95 US) | |
| Handling | Avoid eating, drinking, or smoking. Keep containers sealed. Wash hands after handling. | [1] |
| Storage (Solid) | Store at room temperature.[2] For lyophilized product, store at -20°C, desiccated.[3] | [2][3] |
| Storage (Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, away from moisture.[4][5][6] | [4][5][6] |
| Incompatibilities | Avoid contact with incompatible materials. | [1] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as with most laboratory chemicals, must comply with local, state, and federal regulations. Improper disposal, such as pouring it down the drain or mixing it with regular trash, is prohibited and can lead to environmental contamination and legal repercussions.[7][8] The following is a general, procedural guide for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Never mix incompatible wastes.[7]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof container that is compatible with the chemical.[7][9] If possible, use the original container.
-
For liquid waste (e.g., solutions of this compound), ensure the container is securely sealed to prevent spills or evaporation.[7]
-
For solid waste (e.g., contaminated lab supplies like pipette tips, gloves), collect it in a clearly labeled, puncture-resistant container.[10]
3. Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9]
-
The label must include:
-
The full chemical name: "this compound" or "(R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid, sodium salt"[11]
-
The words "Hazardous Waste"
-
The date the waste was first added to the container
-
The primary hazards associated with the chemical (refer to the Safety Data Sheet)
-
4. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[7]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab.[7]
5. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for no more than six months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[8][9]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out a chemical waste disposal form.[8]
6. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been thoroughly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] After appropriate rinsing and air-drying, the container may be disposed of as regular waste or recycled, depending on institutional policies.
This compound Signaling Pathway
This compound is a selective agonist for the β3-adrenergic receptor.[2][11] Upon binding, it initiates a signaling cascade that is particularly relevant in adipocytes (fat cells), leading to increased lipolysis and thermogenesis.
Caption: this compound signaling pathway in an adipocyte.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. BRL 37344, sodium salt | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
Essential Safety and Logistical Information for Handling BRL-37344
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of BRL-37344, a selective β3-adrenergic receptor agonist. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of this compound powder or solutions. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the compound. It is advisable to change gloves frequently, especially if they come into direct contact with this compound. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Recommended when handling the powdered form of this compound to prevent inhalation of airborne particles. |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. Lab coats should be buttoned and cuffs tucked into gloves. Contaminated clothing should be laundered separately. |
| Footwear | Closed-toe shoes | Protects feet from potential spills. |
Operational Plans: Step-by-Step Guidance
The following protocols provide detailed methodologies for common laboratory procedures involving this compound.
This compound is typically supplied as a solid. Stock solutions are prepared for use in various experimental settings.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., distilled water, DMSO, or 0.9% NaCl)
-
Calibrated analytical balance
-
Fume hood or biological safety cabinet
-
Sterile conical tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Work in a designated area: All handling of powdered this compound should be performed in a fume hood or biological safety cabinet to minimize inhalation risk.
-
Weigh the compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the compound: Add the appropriate solvent to the weighed powder. For example, a stock solution for in vivo studies in rats was prepared by dissolving 5 mg of this compound in distilled water[1]. For cell culture experiments, solubility in DMSO has been reported[2].
-
Ensure complete dissolution: Vortex or gently warm the solution if necessary to ensure the compound is fully dissolved.
-
Sterilization (if applicable): If the solution is for cell culture or in vivo use, it may need to be sterile-filtered using a 0.22 µm filter.
-
Storage: Store the stock solution in clearly labeled, sealed containers. For long-term storage, it is recommended to keep the solution at -20°C or -80°C to prevent degradation[3][4]. Avoid repeated freeze-thaw cycles.
This workflow outlines the steps for treating cell cultures with this compound.
This workflow provides a general outline for administering this compound to rodent models.
Signaling Pathways
This compound primarily acts as a selective agonist for the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR). Its activation triggers downstream signaling cascades that are involved in various physiological processes.
Activation of the β3-adrenergic receptor by this compound leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Studies have shown that this compound can influence the AMPK and mTOR signaling pathways, which are critical regulators of cellular energy homeostasis and metabolism[1].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Unused or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should be collected in a clearly labeled, sealed container. |
| This compound Solutions | Aqueous solutions of this compound should be collected in a designated, labeled waste container. Avoid disposing of solutions down the drain unless specifically permitted by your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware | Disposable items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a designated hazardous waste container. |
| Sharps | Needles and syringes used for in vivo administration must be disposed of in a designated sharps container. |
Important Note: While this compound is often used as a sodium salt, which may not be classified as a hazardous waste by the EPA, it is best practice to consult with your institution's EHS office for specific disposal guidelines. They can provide information on the proper waste streams and disposal procedures for your location.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
